Product packaging for L-161240(Cat. No.:CAS No. 183298-68-2)

L-161240

Cat. No.: B1673696
CAS No.: 183298-68-2
M. Wt: 308.33 g/mol
InChI Key: DGGKRIGJIQRXQD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-161240 is a biochemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O5 B1673696 L-161240 CAS No. 183298-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-2-(3,4-dimethoxy-5-propylphenyl)-N-hydroxy-4,5-dihydro-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-4-5-9-6-10(7-12(20-2)13(9)21-3)15-16-11(8-22-15)14(18)17-19/h6-7,11,19H,4-5,8H2,1-3H3,(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKRIGJIQRXQD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1)C2=NC(CO2)C(=O)NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C(=CC(=C1)C2=N[C@H](CO2)C(=O)NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-161240: A Technical Guide to its Mechanism of Action as a Potent Inhibitor of Bacterial Lipid A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161240 is a synthetic antibiotic belonging to the hydroxamic acid class of compounds, specifically a chiral hydroxamic acid with a 2-phenyloxazoline ring structure.[1][2] It emerged from early research as a potent and specific inhibitor of a crucial enzyme in the bacterial lipid A biosynthetic pathway, establishing this pathway as a viable target for the development of novel antibacterial agents.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, the affected signaling pathway, quantitative data on its activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of LpxC

The primary molecular target of this compound is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[2][4] LpxC is a zinc-dependent metalloamidase that catalyzes the second and first committed step in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.[5][6][7] This step involves the removal of an acetyl group from UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[5] The inhibition of LpxC by this compound is competitive, with the hydroxamic acid moiety of the inhibitor believed to chelate the active site zinc ion, thereby blocking the catalytic activity of the enzyme.[2][7]

The inhibition of LpxC disrupts the synthesis of lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1][3] The integrity of the outer membrane is critical for bacterial viability, providing a barrier against environmental stresses and certain antibiotics. By halting lipid A production, this compound leads to the disruption of the outer membrane, ultimately resulting in bacterial cell death.[3] This bactericidal activity has been demonstrated against susceptible organisms like Escherichia coli.[1]

Signaling Pathway: The Raetz Pathway for Lipid A Biosynthesis

This compound acts on the Raetz pathway, the conserved biosynthetic route for lipid A production in Gram-negative bacteria. The diagram below illustrates the key steps in this pathway and highlights the point of inhibition by this compound.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC H2O UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_acyl_GlcN->LpxD Acyl-ACP UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH H2O Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB UDP-2,3-diacyl-GlcN Lipid_IVA Lipid IVA LpxK LpxK Lipid_IVA->LpxK ATP Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA 2x Kdo Late_acylation Late Acylation Steps LpxL_M LpxL, LpxM Late_acylation->LpxL_M Lipid_A Lipid A LpxA->UDP_acyl_GlcNAc LpxC->UDP_acyl_GlcN Acetate LpxD->UDP_diacyl_GlcN LpxH->Lipid_X UMP LpxB->Lipid_IVA LpxK->Kdo2_Lipid_IVA ADP WaaA->Late_acylation LpxL_M->Lipid_A L161240 This compound L161240->LpxC

Figure 1: The Raetz Pathway for Lipid A Biosynthesis and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the activity of this compound against its target enzyme and various bacterial species.

ParameterOrganism/EnzymeValueReference(s)
Ki (Inhibition Constant)E. coli LpxC50 nM[2]
IC50 (Half-maximal Inhibitory Concentration)E. coli LpxC (crude extract)0.02 µM[8]
P. aeruginosa LpxC (crude extract)0.76 µM[8]
Purified E. coli LpxC26 nM (at 3 µM substrate)[5]
Purified E. coli LpxC440 ± 10 nM (at 25 µM substrate)[5]
MIC (Minimum Inhibitory Concentration)E. coli~1 µg/mL[3][8]
P. aeruginosa>50 µg/mL[8]
Serratia marcescensIneffective[2]

The data clearly indicate that this compound is a potent inhibitor of E. coli LpxC but is significantly less effective against the P. aeruginosa enzyme, which accounts for its narrow spectrum of antibacterial activity.[2][8]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. It is important to note that specific details from the original discovery papers are not fully available in the public domain; therefore, these protocols are based on established methodologies for similar compounds.

LpxC Enzyme Inhibition Assay (Radiochemical Method)

This assay measures the enzymatic activity of LpxC by quantifying the release of radiolabeled acetate from a synthetic substrate.

Workflow Diagram:

LpxC_Assay_Workflow Preparation Prepare Assay Mixture: - Buffer (e.g., 50 mM HEPES, pH 7.5) - Dithiothreitol (DTT) - LpxC Enzyme - this compound (or vehicle control) Preincubation Pre-incubate at Room Temperature (e.g., 10 minutes) Preparation->Preincubation Initiation Initiate Reaction by Adding [3H]acetyl-labeled Substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine) Preincubation->Initiation Incubation Incubate at 30°C (e.g., 20 minutes) Initiation->Incubation Termination Terminate Reaction (e.g., addition of 1 M HCl) Incubation->Termination Extraction Extract Released [3H]acetic acid with an Organic Solvent (e.g., ethyl acetate) Termination->Extraction Quantification Quantify Radioactivity in the Organic Phase using Liquid Scintillation Counting Extraction->Quantification Analysis Calculate Percent Inhibition and Determine IC50 Quantification->Analysis

Figure 2: Workflow for a Radiochemical LpxC Inhibition Assay.

Detailed Methodology:

  • Enzyme and Substrate Preparation:

    • Purify recombinant LpxC enzyme from an overexpression system (e.g., E. coli).

    • Synthesize the radiolabeled substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-[3H]acetylglucosamine, according to established chemical procedures.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 mM HEPES buffer (pH 7.5), 1 mM DTT, the purified LpxC enzyme, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a vehicle-only control.

    • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the [3H]acetyl-labeled substrate.

    • Incubate the reaction mixture at 30°C for 20 minutes.

    • Terminate the reaction by adding a small volume of 1 M HCl.

    • Extract the released [3H]acetic acid by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.

    • Transfer an aliquot of the upper organic phase to a scintillation vial containing scintillation fluid.

    • Quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Workflow Diagram:

MIC_Workflow Preparation Prepare Serial Dilutions of this compound in a 96-well Microtiter Plate (using appropriate growth medium, e.g., Mueller-Hinton Broth) Inoculation Inoculate Each Well of the Microtiter Plate with the Bacterial Suspension (except for sterility control) Preparation->Inoculation Inoculum Prepare a Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Inoculum->Inoculation Controls Include Positive (bacteria, no drug) and Negative (medium only) Growth Controls Inoculation->Controls Incubation Incubate the Plate at 37°C for 16-20 hours Controls->Incubation Reading Visually Inspect for Bacterial Growth (turbidity) in Each Well Incubation->Reading Determination Determine the MIC: The Lowest Concentration of this compound with No Visible Growth Reading->Determination

Figure 3: Workflow for MIC Determination by Broth Microdilution.

Detailed Methodology:

  • Preparation of Materials:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Use sterile 96-well microtiter plates.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

    • Culture the bacterial strain to be tested (e.g., E. coli ATCC 25922) overnight on an appropriate agar plate.

  • Assay Procedure:

    • In the 96-well plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of desired concentrations.

    • Prepare a bacterial inoculum by suspending several colonies in MHB and adjusting the turbidity to a 0.5 McFarland standard, which is then further diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

    • Inoculate each well containing the this compound dilutions and the positive control well with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL). The negative control well should only contain MHB.

    • Seal the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.

Conclusion

This compound is a foundational LpxC inhibitor that has been instrumental in validating the lipid A biosynthesis pathway as a target for novel Gram-negative antibiotics. Its potent and specific inhibition of E. coli LpxC, leading to bactericidal activity, underscores the potential of this mechanism. While its narrow spectrum of activity, particularly its ineffectiveness against P. aeruginosa, has limited its clinical development, the study of this compound has provided a critical framework for the design and development of next-generation, broad-spectrum LpxC inhibitors. The technical details provided in this guide offer a comprehensive understanding of its mechanism of action for researchers and drug development professionals working in the field of antibacterial discovery.

References

L-161240: A Targeted Inhibitor of Bacterial Lipid A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-161,240 is a potent and specific inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria. By targeting LpxC, L-161,240 exhibits significant antibacterial activity, particularly against Escherichia coli. This document provides a comprehensive overview of the target, mechanism of action, quantitative data, and relevant experimental protocols for L-161,240.

Primary Molecular Target: LpxC

The definitive molecular target of L-161,240 is the zinc-dependent metalloamidase LpxC.[1][2][3][4][5] This enzyme is crucial for the biosynthesis of lipid A, which anchors the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[2][3][4][5] The inhibition of LpxC disrupts the formation of the bacterial outer membrane, leading to cell death.[4]

L-161,240 was identified as a potent LpxC inhibitor and has been instrumental in validating LpxC as a viable target for the development of novel antibiotics.[2][3][6]

Mechanism of Action

L-161,240 acts as a competitive inhibitor of LpxC.[4] Its mechanism involves the chelation of the catalytic Zn2+ ion in the active site of the enzyme via its hydroxamate moiety.[5][7] This interaction prevents the binding of the native substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby halting the lipid A biosynthesis pathway. The inhibition of this essential pathway ultimately leads to bactericidal effects.[4]

Signaling Pathway Diagram

Caption: Inhibition of the Lipid A biosynthesis pathway by L-161,240 targeting the LpxC enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-161,240, highlighting its potency and antibacterial spectrum.

Table 1: In Vitro Enzyme Inhibition Data
CompoundTarget EnzymeOrganismInhibition Constant (Ki)IC50
L-161,240LpxCE. coli50 nM[1][4]30 nM[8]
L-161,240LpxCE. coli-440 ± 10 nM*[9]
L-161,240LpxCP. aeruginosa-Inactive[2]

*Note: The higher IC50 value was determined in an assay with a higher substrate concentration, which is characteristic of a competitive inhibitor.[9]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC
L-161,240E. coli (wild-type)1 µg/mL[2]
L-161,240E. coli (wild-type)1-3 µg/mL[8]
L-161,240P. aeruginosa (wild-type)> 50 µg/mL[2]
L-161,240P. aeruginosa (wild-type)> 100 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the characterization of L-161,240.

LpxC Enzyme Inhibition Assay (Fluorometric Method)

This protocol describes a non-radioactive, homogeneous assay for determining LpxC activity and inhibition.

  • Reagents and Materials:

    • Purified LpxC enzyme from E. coli.

    • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

    • L-161,240 stock solution (in DMSO).

    • o-phthaldialdehyde (OPA) reagent.

    • 96-well microplate.

    • Fluorometer.

  • Procedure:

    • Prepare serial dilutions of L-161,240 in the assay buffer.

    • In a microplate, add the LpxC enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction and measure the formation of the deacetylated product (a primary amine) by adding the OPA reagent.

    • Measure the fluorescence (e.g., excitation at 340 nm, emission at 455 nm).

    • Calculate the percent inhibition for each concentration of L-161,240 and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for assessing the antibacterial activity of L-161,240.

  • Reagents and Materials:

    • Bacterial strains (E. coli, P. aeruginosa).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • L-161,240 stock solution (in DMSO).

    • 96-well microplates.

    • Bacterial inoculum standardized to ~5 x 105 CFU/mL.

  • Procedure:

    • Prepare two-fold serial dilutions of L-161,240 in CAMHB in the wells of a microplate.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Characterization cluster_target_validation Target Validation LpxC_Assay LpxC Enzyme Inhibition Assay Data_Analysis_IC50 Data Analysis (IC50 Determination) LpxC_Assay->Data_Analysis_IC50 Conclusion Conclusion: L-161,240 is a potent inhibitor of E. coli LpxC with limited activity against P. aeruginosa Data_Analysis_IC50->Conclusion MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Data_Analysis_MIC Data Analysis (MIC Determination) MIC_Assay->Data_Analysis_MIC Data_Analysis_MIC->Conclusion Genetic_Constructs Genetic Constructs (e.g., E. coli with P. aeruginosa lpxC) Growth_Inhibition Growth Inhibition Studies Genetic_Constructs->Growth_Inhibition Growth_Inhibition->Conclusion L161240_prep Prepare L-161,240 Stock L161240_prep->LpxC_Assay L161240_prep->MIC_Assay L161240_prep->Growth_Inhibition

Caption: Workflow for the characterization of L-161,240's activity against LpxC.

Structural Insights

The crystal structure of E. coli LpxC in complex with L-161,240 has been resolved.[10] These structural studies reveal that the inhibitor binds in the active site, with the hydroxamate group coordinating the catalytic zinc ion.[7][10] A key finding is the conformational flexibility of a loop (Insert I) in the E. coli LpxC enzyme, which allows it to accommodate different classes of inhibitors, including L-161,240.[6][10] This contrasts with the more rigid structure of LpxC from P. aeruginosa, providing a molecular basis for the differential activity of L-161,240 against these two species.[6][10]

Conclusion

L-161,240 is a well-characterized, potent inhibitor of the bacterial enzyme LpxC, the committed step in lipid A biosynthesis. Its specific targeting of this essential pathway in Gram-negative bacteria, particularly E. coli, has solidified LpxC as a critical target for antibacterial drug discovery. The wealth of quantitative, mechanistic, and structural data available for L-161,240 provides a robust foundation for further research and the development of next-generation LpxC inhibitors with a broader spectrum of activity.

References

L-161,240: A Technical Guide to its Discovery, Mechanism, and Preclinical History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and preclinical characterization of L-161,240, a pioneering inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). As the committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, LpxC represents a critical and highly sought-after target for novel antibacterial agents. This document details the initial discovery of L-161,240 by Merck, its mechanism of action as a potent and competitive inhibitor of Escherichia coli LpxC, and the molecular basis for its species selectivity. Comprehensive tables of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of antibiotic discovery and development.

Discovery and History

In the mid-1990s, researchers at Merck embarked on a program to identify novel antibacterial agents that targeted the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] Their screening efforts led to the discovery of a class of phenyloxazoline hydroxamic acid derivatives with potent inhibitory activity against LpxC.[1] The lead compound from this series, L-161,240, emerged as a nanomolar inhibitor of the E. coli LpxC enzyme.[1]

The initial discovery was facilitated by a whole-cell assay that measured the incorporation of radiolabeled precursors into LPS. Subsequent hit validation and lead optimization were guided by an in vitro enzyme assay using purified LpxC.[1] While L-161,240 demonstrated excellent potency against E. coli, it was found to be inactive against Pseudomonas aeruginosa.[2] This lack of broad-spectrum activity ultimately led to the discontinuation of its preclinical development.[1] Nevertheless, the discovery of L-161,240 was a landmark achievement, validating LpxC as a viable antibacterial target and providing a crucial chemical scaffold for the development of next-generation LpxC inhibitors.[3]

Mechanism of Action

L-161,240 functions as a competitive inhibitor of the LpxC enzyme.[4] The hydroxamic acid moiety of L-161,240 chelates the catalytic zinc ion in the active site of LpxC, preventing the binding and deacetylation of its natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4][5] The inhibition of LpxC blocks the lipid A biosynthetic pathway, leading to a depletion of LPS, disruption of the outer membrane, and ultimately, bacterial cell death.

The crystal structure of L-161,240 in complex with E. coli LpxC revealed the precise molecular interactions responsible for its potent inhibition.[6] The phenyloxazoline core of the inhibitor occupies a hydrophobic pocket adjacent to the active site, while the hydroxamic acid directly coordinates with the catalytic zinc ion.[6]

The species selectivity of L-161,240 is attributed to differences in the active site residues between E. coli LpxC and P. aeruginosa LpxC.[2][7] L-161,240 is a significantly poorer inhibitor of the P. aeruginosa enzyme, explaining its lack of whole-cell activity against this pathogen.[2]

Quantitative Data

The following tables summarize the key quantitative data for L-161,240 from various studies.

Table 1: In Vitro Inhibitory Activity of L-161,240 against LpxC

Enzyme SourceAssay ConditionsIC50 (nM)Ki (nM)Reference
E. coliRadiochemical assay3050[1]
E. coliFluorometric assay, 25 µM substrate440 ± 10-[8]
P. aeruginosaIn vitro assay (crude extract)38-fold less potent than vs. E. coli-[2]

Table 2: Antibacterial Activity of L-161,240

Bacterial StrainMIC (µg/mL)Reference
E. coli (wild-type)1[2]
E. coli (W3110)0.2[8]
P. aeruginosa (wild-type)>50[2]

Table 3: In Vivo Efficacy of L-161,240

Infection ModelBacterial StrainDosing RegimenEfficacy EndpointReference
Mouse systemic infectionE. coliNot specifiedRescued mice from a lethal dose[1]

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorometric Method)

This protocol is adapted from Clements et al. (2002).[8]

  • Reagents:

    • LpxC enzyme (purified)

    • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

    • Assay buffer: 50 mM HEPES, pH 7.5

    • L-161,240 (or other inhibitors) dissolved in DMSO

    • o-phthaldialdehyde (OPA) reagent

    • Boric acid

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add 10 µL of L-161,240 solution (or DMSO for control).

    • Add 80 µL of a solution containing LpxC enzyme and substrate in assay buffer. The final substrate concentration is typically at or near the Km.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a suitable quenching agent.

    • Add 160 µL of OPA reagent in boric acid to each well.

    • Measure the fluorescence (excitation at 340 nm, emission at 460 nm) using a microplate reader.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This is a standard broth microdilution protocol.

  • Materials:

    • Bacterial culture in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • L-161,240 stock solution

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of L-161,240 in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

    • Include a growth control well (no inhibitor) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of L-161,240 that completely inhibits visible bacterial growth.

Visualizations

Lipid A Biosynthesis Pathway (Raetz Pathway)

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) LpxB LpxB Lipid_X->LpxB Kdo2_Lipid_IVA Kdo2-Lipid IVA LpxK LpxK Kdo2_Lipid_IVA->LpxK Kdo2_Lipid_A Kdo2-Lipid A WaaA WaaA (KdtA) Kdo2_Lipid_A->WaaA LpxA->UDP_3_O_acyl_GlcNAc Acyl-ACP LpxC->UDP_3_O_acyl_GlcN LpxD->UDP_2_3_diacyl_GlcN Acyl-ACP LpxH->Lipid_X LpxB->Kdo2_Lipid_IVA UDP-2,3-diacyl-GlcN LpxK->Kdo2_Lipid_A ATP LpxL LpxL WaaA->LpxL CMP-Kdo LpxM LpxM LpxL->LpxM L161240 L-161,240 L161240->LpxC

Caption: The Raetz pathway of lipid A biosynthesis in E. coli.

LpxC Inhibitor Screening Workflow

LpxC_Screening_Workflow cluster_primary_screen Primary Screen (Whole-Cell) cluster_secondary_screen Secondary Screen (In Vitro) cluster_lead_optimization Lead Optimization start Compound Library primary_assay Whole-cell assay (e.g., radiolabel incorporation into LPS) start->primary_assay primary_hits Primary Hits primary_assay->primary_hits secondary_assay LpxC enzyme inhibition assay (e.g., fluorometric or radiochemical) primary_hits->secondary_assay ic50_determination IC50 Determination secondary_assay->ic50_determination sar_studies Structure-Activity Relationship (SAR) Studies ic50_determination->sar_studies mic_testing MIC determination against a panel of Gram-negative bacteria sar_studies->mic_testing in_vivo_efficacy In vivo efficacy studies (e.g., mouse infection models) mic_testing->in_vivo_efficacy lead_candidate Lead Candidate (e.g., L-161,240) in_vivo_efficacy->lead_candidate

Caption: A generalized workflow for the discovery of LpxC inhibitors.

Conclusion

L-161,240 represents a seminal discovery in the field of antibacterial research. Although its development was halted due to a narrow spectrum of activity, the insights gained from its study have been invaluable. It firmly established LpxC as a druggable target and provided a chemical blueprint that has guided the design of numerous subsequent LpxC inhibitors with improved properties. This technical guide serves as a comprehensive repository of information on L-161,240, intended to aid researchers in the ongoing quest for novel antibiotics to combat the growing threat of Gram-negative bacterial infections.

References

L-161,240 as a Potent Inhibitor of LpxC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-161,240 is a seminal, potent, and specific inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). As LpxC catalyzes the first committed and essential step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, it represents a critical target for the development of novel antibiotics. This document provides a comprehensive technical overview of L-161,240, including its mechanism of action, inhibitory and antibacterial activity, the underlying biochemical pathways, and detailed experimental protocols for its characterization.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme LpxC is an attractive target for novel antibacterial agents because it is essential for the viability of most Gram-negative bacteria and is highly conserved across species, yet it lacks a mammalian homologue, suggesting a potential for high selectivity and low off-target toxicity.[1][2]

L-161,240, a synthetic phenyloxazoline hydroxamic acid compound, emerged from early screening efforts as a potent, competitive inhibitor of LpxC.[1] Its hydroxamate moiety is crucial for its activity, likely by chelating the catalytic Zn²⁺ ion in the active site of LpxC.[3] This guide synthesizes the available data on L-161,240 to serve as a technical resource for researchers in the field of antibiotic discovery and development.

Mechanism of Action

L-161,240 functions as a competitive inhibitor of the LpxC enzyme.[1] LpxC is a zinc-dependent metalloamidase that catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[4] This reaction is the first irreversible step in the lipid A biosynthetic pathway.[1] By binding to the active site of LpxC, L-161,240 prevents the natural substrate from binding, thereby halting the entire downstream pathway of lipid A synthesis. The inhibition of this pathway is lethal to the bacterium due to the critical role of lipid A in the structure and function of the outer membrane.[5]

Quantitative Inhibitory and Antibacterial Activity

The inhibitory potency of L-161,240 has been quantified through various in vitro assays. The data presented below is a summary from multiple studies and reflects the varying experimental conditions used.

ParameterOrganism/EnzymeValueAssay ConditionsReference(s)
Ki E. coli LpxC50 nM-[1][6]
IC50 E. coli LpxC26 nM3 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc[3][7]
IC50 E. coli LpxC30 nMDEACET Assay[8]
IC50 E. coli LpxC440 ± 10 nM25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc[3][7]
MIC E. coli (wild-type)1 µg/mLBroth Microdilution[9]
MIC E. coli (wild-type)1-3 µg/mL-[8]
MIC P. aeruginosa> 50 µg/mL-[9]

Lipid A Biosynthesis Pathway and LpxC Inhibition

The biosynthesis of lipid A in E. coli is a nine-step enzymatic pathway that occurs in the cytoplasm and at the inner membrane. LpxC catalyzes the second and committed step of this essential pathway.

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane UDP_GlcNAc UDP-N-acetylglucosamine UDP_HMA_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_HMA_GlcNAc LpxA UDP_HM_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_HMA_GlcNAc->UDP_HM_GlcN LpxC UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_HM_GlcN->UDP_diacyl_GlcN LpxD Lipid_X Lipid X UDP_diacyl_GlcN->Lipid_X LpxH Lipid_IVA Lipid IVA Lipid_X->Lipid_IVA LpxB KDO2_Lipid_IVA KDO2-Lipid IVA Lipid_IVA->KDO2_Lipid_IVA LpxK, WaaA KDO2_Lipid_A_precursor KDO2-Lipid A (Hexa-acylated) KDO2_Lipid_IVA->KDO2_Lipid_A_precursor LpxL Lipid_A Lipid A KDO2_Lipid_A_precursor->Lipid_A LpxM Inhibitor L-161,240 LpxC LpxC Inhibitor->LpxC

Caption: The Lipid A Biosynthesis Pathway in E. coli.

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is a representative method for determining the IC50 of an inhibitor against LpxC using a fluorescence-based assay.[10][11]

Materials:

  • Purified LpxC enzyme

  • LpxC substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% (w/v) CHAPS

  • L-161,240 stock solution (in DMSO)

  • Fluorescamine solution (in acetone or DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~390 nm, Emission: ~475 nm)

Procedure:

  • Prepare serial dilutions of L-161,240 in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted L-161,240 or DMSO (for control wells) to each well.

  • Add the purified LpxC enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the LpxC substrate to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).

  • Add the fluorescamine solution to each well. Fluorescamine reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of L-161,240 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

LpxC_Assay_Workflow A Prepare L-161,240 dilutions B Add inhibitor and LpxC enzyme to plate A->B C Pre-incubate B->C D Add substrate to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction E->F G Add fluorescamine F->G H Measure fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for a fluorescence-based LpxC inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of L-161,240 using the broth microdilution method, following general CLSI guidelines.[2][5][12]

Materials:

  • L-161,240 stock solution (in DMSO)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare a serial two-fold dilution of L-161,240 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare the bacterial inoculum by suspending colonies from an 18-24 hour agar plate in saline to match a 0.5 McFarland standard.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Within 15 minutes of standardization, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a 1:2 dilution of the inhibitor concentrations.

  • Include a growth control well (broth and inoculum, no inhibitor) and a sterility control well (broth only).

  • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of L-161,240 that completely inhibits visible bacterial growth.

MIC_Test_Workflow A Prepare serial dilutions of L-161,240 in broth C Inoculate wells with bacteria A->C B Standardize bacterial inoculum B->C D Incubate plate at 35°C for 16-20h C->D E Visually determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for Broth Microdilution MIC Determination.

Spectrum of Activity and Limitations

L-161,240 demonstrates potent activity against E. coli.[9] However, a significant limitation is its lack of efficacy against other important Gram-negative pathogens, notably Pseudomonas aeruginosa.[9][13] Studies have shown that this is not due to issues with cell permeability or efflux, but rather because L-161,240 is a significantly less potent inhibitor of the P. aeruginosa LpxC enzyme itself.[9][13] This highlights the structural differences between LpxC orthologs and the challenges in developing broad-spectrum LpxC inhibitors.

Conclusion

L-161,240 remains a cornerstone compound in the study of LpxC inhibition. Its potent and specific mechanism of action validates LpxC as a viable antibacterial target. While its narrow spectrum of activity has precluded its clinical development, the wealth of data generated for L-161,240 has been invaluable in guiding the design and development of next-generation LpxC inhibitors with broader antibacterial profiles. The protocols and data presented in this guide offer a comprehensive resource for researchers continuing to explore this critical area of antibiotic discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early Research of the L-161,240 Antibiotic

This document provides a comprehensive technical overview of the early research and development of L-161,240, a pioneering inhibitor of the bacterial enzyme LpxC. The information compiled herein focuses on its mechanism of action, in vitro and in vivo activity, and the foundational experimental protocols used in its initial characterization.

Core Mechanism of Action

L-161,240 is a synthetic, phenyloxazoline-based hydroxamic acid that functions as a potent antibiotic by targeting and inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC.[1][2][3] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and first committed step in the biosynthesis of Lipid A.[2][3][4][5][6] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[5][6] By inhibiting LpxC, L-161,240 blocks the Raetz pathway of lipid biosynthesis, which is vital for bacterial viability, leading to bactericidal effects.[4][5][7] The hydroxamate moiety of L-161,240 is presumed to act by binding the catalytic Zn²⁺ ion within the LpxC active site.[1][4]

Raetz_Pathway_Inhibition cluster_pathway Raetz Pathway for Lipid A Biosynthesis UDP_GlcNAc UDP-GlcNAc Step1_Product UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->Step1_Product LpxA (Reversible) Step2_Product UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine Step1_Product->Step2_Product LpxC (Irreversible) Lipid_A Lipid A Step2_Product->Lipid_A Multiple Steps LPS Lipopolysaccharide (LPS) Lipid_A->LPS Inhibitor L-161,240 LpxC_Node LpxC Enzyme Inhibitor->LpxC_Node Inhibition

Caption: Inhibition of the LpxC enzyme by L-161,240 blocks the essential Raetz pathway.

Quantitative In Vitro Activity

Early research established L-161,240 as a potent inhibitor of E. coli LpxC with nanomolar affinity. Its activity was quantified through various assays, measuring both direct enzyme inhibition (IC₅₀ and Kᵢ) and whole-cell antibacterial efficacy (MIC).

Table 1: Enzyme Inhibition Data
CompoundTarget EnzymeParameterValueReference
L-161,240E. coli LpxCKᵢ50 nM[4][8]
L-161,240E. coli LpxCIC₅₀26 nM (at 3 µM substrate)[1]
L-161,240E. coli LpxCIC₅₀440 ± 10 nM (at 25 µM substrate)[1]
L-161,140E. coli LpxCIC₅₀0.03 µM[9]
Note: L-161,140 is cited as the most active compound in its series and is likely a typographical error for L-161,240.
Table 2: Minimum Inhibitory Concentration (MIC) Data
CompoundOrganismStrainMICReference
L-161,240Escherichia coliWild-Type~1 µg/mL[7]
L-161,240Escherichia coliWild-Type1-3 µg/mL[9]
L-161,240Escherichia coliW31100.2 µg/mL (in M9 minimal medium)[8]
L-161,240Pseudomonas aeruginosaWild-Type> 50 µg/mL[3]
L-161,240Pseudomonas aeruginosaWild-Type> 100 µg/mL[7]
L-161,240Serratia marcescens-Ineffective[4]

In Vivo Efficacy

Preclinical studies in murine models demonstrated the therapeutic potential of L-161,240. The compound was shown to be effective in treating systemic infections caused by susceptible Gram-negative pathogens.

  • Septicemia Model: L-161,240 successfully protected mice from a lethal dose of E. coli in a septicemia challenge model, validating its efficacy in a living system.[4][7]

Spectrum of Activity and Resistance

The antibacterial activity of L-161,240 is notably specific. It is highly active against E. coli but lacks efficacy against other significant Gram-negative pathogens like Pseudomonas aeruginosa and Serratia marcescens.[3][4][9]

This species selectivity is not due to differences in cell permeability or efflux but is a direct result of the LpxC enzyme's structure.[2][3] L-161,240 is a poor inhibitor of the P. aeruginosa LpxC ortholog.[2][9] This was elegantly demonstrated through genetic experiments where the susceptibility of E. coli and P. aeruginosa to the drug was reversed by swapping their respective lpxC genes.[2][3][9]

The frequency of spontaneous resistance to L-161,240 in E. coli was reported to be approximately 10⁻⁹.[9] However, resistant colonies were observed in disc-diffusion assays, indicating that resistance can be readily selected.[4]

Species_Selectivity cluster_ecoli Escherichia coli cluster_paeruginosa Pseudomonas aeruginosa Ec_LpxC E. coli LpxC Ec_Growth Growth Inhibition (Susceptible) Ec_LpxC->Ec_Growth Leads to Pa_LpxC P. aeruginosa LpxC Pa_Growth No Inhibition (Resistant) Pa_LpxC->Pa_Growth Allows Inhibitor L-161,240 Inhibitor->Ec_LpxC Potent Inhibition Inhibitor->Pa_LpxC Poor Inhibition

Caption: The species selectivity of L-161,240 is dictated by its differential potency against LpxC orthologs.

Key Experimental Protocols

LpxC Enzyme Inhibition Assay

To determine the IC₅₀ values, a fluorometric assay was developed as an alternative to complex radiolabel-based methods.[1]

  • Substrate: Synthetic, non-radioactive UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc was used as the LpxC substrate.[1]

  • Reaction: The LpxC enzyme catalyzes the deacetylation of the substrate, producing a sugar amine product.

  • Detection: The formation of the amine product was measured using a homogeneous fluorometric assay with o-phthalaldehyde (OPA), which reacts with the primary amine to generate a fluorescent product.

  • Procedure: The assay was performed with varying concentrations of L-161,240 to determine the concentration required for 50% inhibition of enzyme activity. It was noted that the IC₅₀ value is dependent on the substrate concentration used in the assay.[1]

Target Validation via Genetic Complementation

Experiments were conducted to unequivocally prove that LpxC is the target of L-161,240 and to explain its inactivity against P. aeruginosa.[2][3]

  • Construct 1 (P. aeruginosa expressing E. coli LpxC): The endogenous lpxC gene in P. aeruginosa was inactivated, and the organism's viability was made dependent on an arabinose-inducible lpxC gene from E. coli. This genetically modified P. aeruginosa strain became susceptible to L-161,240.[2][3]

  • Construct 2 (E. coli expressing P. aeruginosa LpxC): Conversely, an E. coli strain was engineered where its growth was dependent on the lpxC gene from P. aeruginosa. This construct became resistant to L-161,240.[2][3]

Genetic_Workflow cluster_pa P. aeruginosa Host cluster_ec E. coli Host Pa_Host Wild-Type P. aeruginosa (Resistant) Pa_Mod P. aeruginosa with E. coli lpxC gene Pa_Host->Pa_Mod Genetic Swap Pa_Result Becomes Susceptible Pa_Mod->Pa_Result Ec_Mod E. coli with P. aeruginosa lpxC gene Ec_Host Wild-Type E. coli (Susceptible) Ec_Host->Ec_Mod Genetic Swap Ec_Result Becomes Resistant Ec_Mod->Ec_Result

Caption: Workflow of the genetic swap experiment confirming LpxC as the target of L-161,240.

Thermal Shift Assay (Differential Scanning Fluorimetry)

The direct binding of L-161,240 to the LpxC protein was confirmed using a thermal shift assay.[8]

  • Principle: The binding of a ligand (inhibitor) to a protein generally increases the protein's thermal stability. This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye that binds to unfolded proteins.

  • Procedure: E. coli LpxC was incubated with and without L-161,240 in the presence of a fluorescent dye. The temperature was gradually increased, and fluorescence was monitored.

  • Result: The melting temperature of LpxC in the presence of L-161,240 shifted to 61.5°C, compared to 54°C in the DMSO control, confirming direct binding and stabilization of the enzyme by the inhibitor.[8]

References

Methodological & Application

Application Notes and Protocols: L-161240 In Vitro Enzyme Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161,240 is a potent and selective antibiotic that targets the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1] The inhibition of LpxC is a promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.

These application notes provide detailed protocols for in vitro enzyme assays to determine the inhibitory activity of L-161,240 and other compounds against LpxC. Two primary methods are described: a fluorescence-based assay and a liquid chromatography-mass spectrometry (LC-MS/MS)-based assay.

Mechanism of Action

LpxC catalyzes the deacetylation of UDP-3-O-[(3R)-3-hydroxymyristoyl]-N-acetylglucosamine to produce UDP-3-O-[(3R)-3-hydroxymyristoyl]-D-glucosamine and acetate. L-161,240 is a competitive inhibitor of LpxC, with a reported dissociation constant (Ki) of 50 nM for the Escherichia coli enzyme (EcLpxC).[2] Its hydroxamate moiety is thought to chelate the active site zinc ion, preventing substrate binding and catalysis.

Data Presentation

The inhibitory activity of L-161,240 against E. coli LpxC has been determined using various in vitro assays. The reported values for the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are summarized below. It is important to note that IC50 values can vary depending on the substrate concentration used in the assay.

ParameterValue (nM)Substrate Concentration (μM)Assay MethodReference
Ki50N/ANot Specified[2]
IC50440 ± 1025Fluorescence-based[1]

Experimental Protocols

Two distinct methods for assaying LpxC activity and its inhibition by L-161,240 are detailed below.

Protocol 1: Fluorescence-Based Enzyme Assay

This protocol is adapted from a homogeneous fluorometric assay for E. coli LpxC.[1] The principle of this assay is the detection of the primary amine product formed after the deacetylation of the substrate. This amine reacts with o-phthaldialdehyde (OPA) and a thiol to produce a fluorescent product.

Materials:

  • Purified E. coli LpxC enzyme

  • L-161,240

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • MES buffer (pH 6.0)

  • Brij-35

  • Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Acetic acid

  • o-phthaldialdehyde (OPA)

  • 2-mercaptoethanol

  • Borax buffer (pH 9.5)

  • Black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare the Reaction Mixture: In a black 96-well microplate, prepare the reaction mixture with the following components (final concentrations):

    • 40 mM MES buffer (pH 6.0)

    • 0.02% Brij-35

    • 80 μM DTT

    • 25 μM UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

    • Varying concentrations of L-161,240 (dissolved in DMSO, final DMSO concentration of 2% v/v)

    • Make up the final volume to 90 μL with sterile distilled water.

  • Initiate the Enzymatic Reaction: Add 10 μL of purified E. coli LpxC (final concentration of approximately 1.5 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop the Reaction: Terminate the reaction by adding 40 μL of 0.625 M NaOH.

  • Hydrolysis: Incubate at 37°C for an additional 10 minutes to hydrolyze the 3-O-acyl ester.[1]

  • Neutralization: Add 40 μL of 0.625 M acetic acid to neutralize the reaction.

  • Derivatization: Add 120 μL of the OPA reagent (o-phthaldialdehyde and 2-mercaptoethanol in 0.1 M borax buffer, pH 9.5) to each well.

  • Detection: Measure the fluorescence using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis: Determine the IC50 value of L-161,240 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: LC-MS/MS-Based Enzyme Assay

This protocol is based on a method developed for P. aeruginosa LpxC, which can be adapted for E. coli LpxC.[3] This assay directly measures the consumption of the substrate and the formation of the product.

Materials:

  • Purified E. coli LpxC enzyme

  • L-161,240

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5)

  • DMSO

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

  • Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a microcentrifuge tube), prepare the reaction mixture with the following components:

    • Assay buffer

    • A defined concentration of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (e.g., 5 μM)

    • Varying concentrations of L-161,240 (dissolved in DMSO, maintain a constant final DMSO concentration)

  • Initiate the Enzymatic Reaction: Add purified E. coli LpxC to a final concentration that allows for linear product formation over the desired time course.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-60 minutes).

  • Stop the Reaction: Quench the reaction by adding an equal volume of a solution that will precipitate the protein and is compatible with LC-MS/MS analysis (e.g., acetonitrile with 0.1% formic acid).

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable reverse-phase LC column.

    • Separate the substrate and product using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the substrate and product using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions for the substrate (UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine) and product (UDP-3-O-[(R)-3-hydroxymyristoyl]-D-glucosamine) will need to be optimized for the specific instrument. For example, quantifier transitions of 832 → 79 for the substrate and 790 → 79 for the product have been reported.[3]

  • Data Analysis: Quantify the peak areas for the substrate and product. Calculate the percentage of inhibition for each concentration of L-161,240 and determine the IC50 value as described in the fluorescence-based assay protocol.

Visualizations

LpxC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_fluoro Fluorescence cluster_lcms LC-MS/MS cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, L-161240) mix Combine Reagents and Inhibitor prep_reagents->mix prep_enzyme Prepare LpxC Enzyme start_reaction Add LpxC to Initiate prep_enzyme->start_reaction mix->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_fluoro Stop Reaction (NaOH) incubate->stop_fluoro stop_lcms Quench Reaction (Acetonitrile) incubate->stop_lcms derivatize Derivatize with OPA stop_fluoro->derivatize read_fluoro Read Fluorescence (Ex: 340nm, Em: 460nm) derivatize->read_fluoro calc_inhibition Calculate % Inhibition read_fluoro->calc_inhibition separate Separate by LC stop_lcms->separate detect_ms Detect by MS/MS separate->detect_ms detect_ms->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for the in vitro LpxC enzyme assay.

LpxC_Mechanism cluster_inhibition Inhibition Pathway cluster_catalysis Catalytic Pathway LpxC LpxC Enzyme (with Zn2+) Product UDP-3-O-(R-3-hydroxymyristoyl) -D-glucosamine + Acetate LpxC->Product Catalyzes Deacetylation Inhibited_Complex Inhibited LpxC-L-161240 Complex Substrate UDP-3-O-(R-3-hydroxymyristoyl) -N-acetylglucosamine Substrate->LpxC Binds to active site L161240 This compound L161240->LpxC Competitively Binds to Active Site

Caption: LpxC catalytic action and inhibition by this compound.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of L-161,240

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161,240 is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2] Inhibition of this pathway leads to bacterial cell death, making LpxC a compelling target for the development of novel antibiotics.[1] L-161,240 has demonstrated potent activity against Escherichia coli and other members of the Enterobacteriaceae family.[3] However, it shows significantly less activity against Gram-negative bacteria such as Pseudomonas aeruginosa.[2]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of L-161,240 against Gram-negative bacteria using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Mechanism of Action: Inhibition of Lipid A Biosynthesis

L-161,240 exerts its antibacterial effect by targeting the LpxC enzyme within the Raetz pathway of lipid A biosynthesis. The hydroxamate moiety of L-161,240 is thought to chelate the essential zinc ion in the active site of LpxC, thereby inhibiting its deacetylase activity. This blockage prevents the formation of lipid A and disrupts the integrity of the outer membrane, ultimately leading to bacterial cell death.

Caption: Mechanism of action of L-161,240 in the Lipid A biosynthesis pathway.

Experimental Protocol: MIC Assay by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials
  • L-161,240 powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure

1. Preparation of L-161,240 Stock Solution a. L-161,240 is sparingly soluble in aqueous solutions. Prepare a 10 mg/mL stock solution in 100% DMSO. b. Store the stock solution in small aliquots at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions and Serial Dilutions a. On the day of the experiment, thaw an aliquot of the L-161,240 stock solution. b. Prepare a working solution by diluting the stock solution in CAMHB. For example, to achieve a final highest concentration of 64 µg/mL, prepare a 128 µg/mL working solution in CAMHB. c. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate. d. Add 100 µL of the 128 µg/mL L-161,240 working solution to the first column of wells. e. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

3. Inoculum Preparation a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[6] d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A 1:150 dilution of the 0.5 McFarland suspension followed by a 1:2 dilution in the plate will achieve this.[6]

4. Inoculation of the Microtiter Plate a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted L-161,240. b. This will bring the final volume in each well to 200 µL and dilute the L-161,240 concentration by half, achieving the desired final concentrations. c. Include a positive control (wells with inoculum and CAMHB, but no L-161,240) and a negative control (wells with CAMHB only) on each plate.

5. Incubation a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of L-161,240 at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare L-161,240 Stock Solution (in DMSO) C Prepare Serial Dilutions of L-161,240 in Microplate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Microplate with Bacterial Suspension B->D C->D E Incubate Plate (16-20h at 35°C) D->E F Visually Inspect Wells for Turbidity E->F G Determine MIC Value F->G

Caption: Experimental workflow for the broth microdilution MIC assay.

Data Presentation

The results of an MIC assay with L-161,240 can be summarized in the following tables.

Table 1: MIC of L-161,240 against various Gram-negative bacteria.

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli259221
Klebsiella pneumoniae7006032
Enterobacter cloacae130474
Pseudomonas aeruginosa27853>64

Table 2: Quality Control Ranges for MIC of L-161,240.

QC StrainATCC NumberExpected MIC Range (µg/mL)
Escherichia coli259220.5 - 2

Troubleshooting and Considerations

  • Solubility: L-161,240 has poor aqueous solubility. Ensure that the initial stock solution is fully dissolved in DMSO before preparing aqueous working solutions. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

  • Inoculum Density: The accuracy of the MIC value is highly dependent on the initial inoculum density. It is critical to standardize the inoculum to a 0.5 McFarland standard.

  • Media: Cation-Adjusted Mueller-Hinton Broth is the recommended medium for susceptibility testing of non-fastidious, rapidly growing aerobic organisms.

  • Interpretation: For some bacteriostatic agents, trailing endpoints (reduced growth over a range of concentrations) can occur. The MIC should be read as the lowest concentration with no visible growth.

By following this detailed protocol, researchers can accurately and reproducibly determine the in vitro activity of L-161,240 against a range of Gram-negative bacteria, providing valuable data for drug development and antimicrobial research.

References

Application Notes and Protocols for L-161,240 in Bacterial Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161,240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3][4][5] LpxC is a metalloenzyme that plays a crucial role in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that forms the outer membrane of most Gram-negative bacteria.[1][6] By inhibiting the first committed step in the Lipid A synthesis pathway, L-161,240 exhibits bactericidal activity against susceptible Gram-negative bacteria.[1][4][5] These application notes provide detailed protocols for utilizing L-161,240 in bacterial growth inhibition studies, focusing on its mechanism of action as an LpxC inhibitor.

Mechanism of Action

L-161,240 acts as a competitive inhibitor of LpxC, a zinc-dependent metalloenzyme.[1] The hydroxamate group in L-161,240 is believed to chelate the active site zinc ion, thereby blocking the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1] This inhibition halts the biosynthesis of Lipid A, leading to the disruption of the outer membrane integrity and ultimately, bacterial cell death.[1]

Data Presentation

Table 1: In Vitro Activity of L-161,240
ParameterOrganism/EnzymeValueReference
IC50 Escherichia coli LpxC26 nM[1]
Escherichia coli LpxC440 ± 10 nM[1]
MIC Escherichia coli (wild-type)1-3 µg/mL[2]
Escherichia coli W31100.2 µg/mL[7]
Pseudomonas aeruginosa> 50 µg/mL[3]
Pseudomonas aeruginosa> 100 µg/mL[5]
Frequency of Resistance Escherichia coli~10-9[2]

Note: IC50 values can vary depending on the substrate concentration used in the assay.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of L-161,240

This protocol outlines the determination of the MIC of L-161,240 against Gram-negative bacteria using the broth microdilution method.

Materials:

  • L-161,240

  • Gram-negative bacterial strain (e.g., Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of L-161,240 Stock Solution: Prepare a stock solution of L-161,240 in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 105 CFU/mL in CAMHB.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the L-161,240 stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • The last well should contain no inhibitor and serve as a positive control for bacterial growth. A well with uninoculated broth will serve as a negative control.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of L-161,240 that completely inhibits visible bacterial growth.

Protocol 2: In Vitro LpxC Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory activity of L-161,240 against purified LpxC enzyme.

Materials:

  • Purified LpxC enzyme

  • L-161,240

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Detection reagent (e.g., a reagent that reacts with the free amine product)

  • 96-well plate

  • Plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of L-161,240 in the assay buffer.

    • Add a fixed amount of purified LpxC enzyme to each well of a 96-well plate.

    • Add the diluted L-161,240 to the wells and incubate for a short period to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the LpxC substrate to each well.

    • Incubate the plate at a controlled temperature for a defined period.

  • Detection:

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each L-161,240 concentration.

    • Plot the percentage inhibition against the inhibitor concentration and determine the IC50 value.

Visualizations

LpxC_Inhibition_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results L161240 L-161,240 Stock SerialDilution Serial Dilution of L-161,240 L161240->SerialDilution Bacteria Bacterial Culture (e.g., E. coli) Inoculation Inoculation with Bacteria Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation Readout Visual Inspection or OD Reading Incubation->Readout MIC_Value Determine MIC Readout->MIC_Value

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of L-161,240.

LipidA_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_OH_Myristoyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_OH_Myristoyl_GlcNAc->LpxC Product UDP-3-O-(R-3-hydroxymyristoyl)-GlcN Lipid_A Lipid A Biosynthesis Product->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Gram-Negative Outer Membrane LPS->Outer_Membrane Cell_Death Bacterial Cell Death Outer_Membrane->Cell_Death LpxA->UDP_3_OH_Myristoyl_GlcNAc LpxC->Product L_161240 L-161,240 L_161240->LpxC Inhibits

Caption: Inhibition of the Lipid A biosynthesis pathway in Gram-negative bacteria by L-161,240.

References

Application Notes and Protocols for L-161240 in Escherichia coli Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) in Escherichia coli.[1][2][3] LpxC catalyzes the first committed and irreversible step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which is an essential component of the outer membrane of most Gram-negative bacteria.[2][3] Inhibition of LpxC is bactericidal, making it a compelling target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[1][2][3]

These application notes provide detailed protocols for the use of this compound in E. coli cell culture, including methods for determining its minimum inhibitory concentration (MIC), assessing its impact on bacterial growth kinetics, and evaluating its bactericidal activity.

Mechanism of Action

This compound contains a hydroxamate moiety that chelates the catalytic Zn²⁺ ion in the active site of LpxC, competitively inhibiting its deacetylase activity.[1][3] This inhibition blocks the lipid A biosynthetic pathway, leading to the disruption of the outer membrane and subsequent cell death. The compound has demonstrated significant potency against E. coli, both in vitro and in animal models of infection.[1][2][4] Notably, this compound exhibits greater efficacy against E. coli LpxC compared to the ortholog from Pseudomonas aeruginosa, which is attributed to conformational differences in the active site of the enzyme.[2][5][6]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound against E. coli.

Table 1: In Vitro Inhibitory Activity of this compound against E. coli LpxC

ParameterValueE. coli Strain/Enzyme SourceNotesReference
Kᵢ50 nMPurified E. coli LpxCCompetitive inhibitor.[1]
IC₅₀440 ± 10 nME. coli LpxCAssay with 25 µM substrate.[3]
IC₅₀26 nME. coli LpxCAssay with 3 µM substrate.[3]

Table 2: Antibacterial Activity of this compound against E. coli

ParameterValueE. coli StrainMediumReference
MIC1 µg/mLWild-type E. coli-[5]
MIC~1 µg/mLE. coli-[4]
MIC0.2 µg/mLE. coli W3110M9 Minimal Medium[7]
Bactericidal Effect99.9% killingE. coliWithin 4 hours[1]
Resistance Frequency~1 in 10⁷–10⁹E. coli W3110Disc-diffusion assay[1]

Signaling Pathway and Experimental Workflow Diagrams

LpxC_Inhibition_Pathway cluster_pathway Lipid A Biosynthetic Pathway in E. coli UDP_GlcNAc UDP-GlcNAc UDP_HMA_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_HMA_GlcNAc LpxA UDP_HM_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_HMA_GlcNAc->UDP_HM_GlcN LpxC Lipid_X Lipid X UDP_HM_GlcN->Lipid_X LpxD Kdo2_Lipid_A Kdo₂-Lipid A Lipid_X->Kdo2_Lipid_A LpxH, LpxB, KdtA LPS Lipopolysaccharide Kdo2_Lipid_A->LPS Further modification & transport OM Outer Membrane Integrity LPS->OM Incorporation into Outer Membrane L161240 This compound LpxC_node LpxC L161240->LpxC_node Cell_Viability Cell Viability OM->Cell_Viability Maintains

Caption: Inhibition of the LpxC enzyme by this compound in the E. coli Lipid A biosynthetic pathway.

MIC_Workflow start Start prep_ecoli Prepare E. coli Inoculum (e.g., to 0.5 McFarland) start->prep_ecoli prep_l161 Prepare Serial Dilutions of this compound in DMSO/Media start->prep_l161 inoculate_plate Inoculate Microtiter Plate Wells with E. coli and this compound Dilutions prep_ecoli->inoculate_plate prep_l161->inoculate_plate controls Include Positive (No Drug) and Negative (No Bacteria) Controls inoculate_plate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_results Observe for Turbidity (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 5 mg/mL as reported in some studies[7]).

    • Vortex gently until the compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

2. Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Materials:

    • E. coli strain (e.g., ATCC 25922, W3110)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • This compound stock solution (in DMSO)

    • Sterile 96-well microtiter plates

    • Sterile saline or phosphate-buffered saline (PBS)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several isolated colonies of E. coli. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • This compound Dilution: a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC (e.g., from 64 µg/mL down to 0.06 µg/mL). b. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid solvent toxicity.

    • Inoculation: a. Add 50 µL of the prepared E. coli inoculum to each well containing the this compound dilutions. b. Set up a positive control well (bacteria in CAMHB with DMSO, no drug) and a negative control well (CAMHB only).

    • Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

    • Result Interpretation: a. The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of E. coli. This can be assessed by eye or with a microplate reader measuring absorbance at 600 nm.

3. Protocol for Bacterial Growth Curve (Time-Kill) Assay

This assay assesses the effect of this compound on bacterial growth over time.

  • Materials:

    • All materials from the MIC protocol.

    • Sterile culture tubes or flasks.

  • Procedure:

    • Grow an overnight culture of E. coli in CAMHB at 37°C with shaking.

    • Dilute the overnight culture into fresh, pre-warmed CAMHB to an optical density at 600 nm (OD₆₀₀) of ~0.05.

    • Divide the culture into separate flasks. Add this compound at various concentrations (e.g., 1x, 4x, and 8x the predetermined MIC). Include a no-drug control.

    • Incubate the flasks at 37°C with shaking (e.g., 200 rpm).[8]

    • At regular time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), take samples from each flask.

    • For growth curve analysis, measure the OD₆₀₀ of each sample.

    • For time-kill analysis, perform serial dilutions of each sample in sterile saline, plate onto nutrient agar, and incubate overnight at 37°C. Count the colonies on the following day to determine the number of viable cells (CFU/mL).

    • Plot OD₆₀₀ versus time to generate growth curves. Plot log₁₀(CFU/mL) versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.

References

Application Notes and Protocols: Crystallizing LpxC with L-161,240 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential, zinc-dependent enzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] The absence of a human homolog makes LpxC an attractive and validated target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3][4]

L-161,240 is a potent, competitive hydroxamate-based inhibitor of Escherichia coli LpxC (EcLpxC).[5] Structural elucidation of the LpxC-inhibitor complex is critical for understanding the molecular basis of inhibition and for advancing structure-based drug design efforts. These application notes provide detailed protocols for the expression, purification, and crystallization of LpxC in complex with L-161,240, along with relevant biochemical and structural data.

Data Presentation

Quantitative data for the inhibition of LpxC by L-161,240 and the crystallographic data for the EcLpxC/L-161,240 complex are summarized below.

Table 1: In Vitro Inhibitory Activity of L-161,240

Parameter Organism/Enzyme Value Substrate Concentration Reference
Ki E. coli LpxC 50 nM Not specified [5]
IC50 E. coli LpxC 26 nM 3 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc [1]
IC50 E. coli LpxC 440 ± 10 nM 25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc [1]
MIC E. coli 1 µg/mL - [6][7]
MIC P. aeruginosa > 50 µg/mL - [6][7]

| Relative Potency | EcLpxC vs. PaLpxC | 38-fold more potent against EcLpxC | Not specified |[6] |

Table 2: Crystallographic Data for E. coli LpxC in Complex with L-161,240

Parameter Value Reference
PDB ID 4IS9 [8][9]
Method X-Ray Diffraction [9]
Resolution 2.13 Å [9]
Space Group Not specified in abstracts
R-Value Work 0.216 [9]
R-Value Free 0.247 [9]

| Organism | Escherichia coli |[9] |

Experimental Protocols

Protocol 1: Recombinant LpxC Expression and Purification

This protocol describes a general method for obtaining highly pure LpxC protein suitable for crystallization, based on established procedures for E. coli and P. aeruginosa LpxC.[2][10]

1. Gene Cloning and Expression Vector:

  • Clone the full-length lpxC gene from the desired organism (e.g., E. coli) into a suitable expression vector, such as pET21a, which appends a C-terminal His-tag for affinity purification.
  • Introduce mutations if necessary (e.g., C125S in EcLpxC) to improve protein stability and prevent aggregation.[10]

2. Protein Expression:

  • Transform the expression plasmid into an E. coli expression strain like BL21(DE3).
  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding a final concentration of 0.5-1.0 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Reduce the temperature to 16-20°C and continue shaking for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol) supplemented with protease inhibitors (e.g., PMSF) and DNase I.
  • Lyse the cells using a French press or sonication.
  • Clarify the lysate by ultracentrifugation at 40,000 x g for 45 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
  • Wash the column extensively with Wash Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 40 mM imidazole, 1 mM TCEP) to remove non-specifically bound proteins.
  • Elute LpxC using an Elution Buffer containing a high concentration of imidazole (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 300 mM imidazole, 1 mM TCEP).

5. Ion-Exchange Chromatography (Optional):

  • For higher purity, dialyze the eluted fractions against a low-salt buffer (e.g., 25 mM HEPES pH 7.0, 2 mM TCEP).
  • Load the protein onto an anion or cation exchange column (e.g., Red Sepharose) and elute using a linear salt gradient (e.g., 0.3 M to 1.0 M NaCl).[2]

6. Size-Exclusion Chromatography (Gel Filtration):

  • Concentrate the LpxC-containing fractions.
  • Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) equilibrated with the final Gel Filtration Buffer (e.g., 25 mM HEPES pH 7.0, 50 mM NaCl, 2 mM TCEP).[2] This step removes aggregates and ensures a monodisperse sample.

7. Final Concentration and Storage:

  • Pool the pure LpxC fractions, as determined by SDS-PAGE.
  • Concentrate the protein to a final concentration of 10-15 mg/mL.
  • Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Crystallization of the LpxC/L-161,240 Complex

This protocol provides a generalized procedure for co-crystallization. Specific conditions may require optimization.

1. Complex Formation:

  • Thaw an aliquot of purified LpxC protein.
  • Dilute the protein to a final concentration of approximately 10 mg/mL in the Gel Filtration Buffer.
  • Add ZnCl2 to a final concentration of 0.5-1.0 mM to ensure the catalytic zinc ion is present.[2][10]
  • Prepare a stock solution of L-161,240 inhibitor in a suitable solvent (e.g., DMSO).
  • Add the inhibitor to the protein solution in a 3-5 fold molar excess.
  • Incubate the mixture at room temperature for 1 hour to allow for stable complex formation.[2]

2. Crystallization Screening:

  • Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
  • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. Mix equal volumes (e.g., 1 µL + 1 µL) of the LpxC/L-161,240 complex with reservoir solutions from various commercial crystallization screens.
  • Equilibrate the drops against the reservoir solution at a constant temperature (e.g., 22°C).[2]

3. Example Crystallization Conditions (based on similar LpxC complexes):

  • While the specific conditions for the 4IS9 structure are not detailed in the literature, successful crystallization of other LpxC complexes has been achieved using conditions such as:
  • 0.1 M sodium cacodylate pH 6.5, 0.2 M ammonium sulfate, 10% polyethylene glycol 8000, 10 mM zinc sulfate.[2]
  • 0.4 M NaH2PO4, 0.8 M K2HPO4, 0.2 M CAPS pH 10.5, 50 mM Li2SO4.[10]
  • These conditions can serve as a starting point for optimization.

4. Crystal Optimization and Harvesting:

  • Monitor the drops for crystal growth over several days to weeks.
  • Optimize initial hits by varying the pH, precipitant concentration, and temperature.
  • Once suitable crystals are obtained, harvest them using a cryo-loop.
  • Briefly soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.[10]
  • Flash-cool the crystals in liquid nitrogen for storage and transport.

5. X-ray Data Collection and Structure Determination:

  • Collect X-ray diffraction data from the frozen crystals at a synchrotron source.
  • Process the diffraction data to determine the space group, unit cell dimensions, and reflection intensities.
  • Solve the crystal structure using molecular replacement with a known LpxC structure as a search model.
  • Refine the model against the experimental data and build the L-161,240 inhibitor into the observed electron density map.

Visualizations

Lipid A Biosynthesis Pathway

The following diagram illustrates the initial steps of the Lipid A biosynthetic pathway, highlighting the critical deacetylation reaction catalyzed by LpxC.

Lipid_A_Pathway cluster_cytoplasm Cytoplasm cluster_pathway To Lipid A & LPS UDP_GlcNAc UDP-N-acetylglucosamine UDP_HMA_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_HMA_GlcNAc LpxA UDP_HMA_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_HMA_GlcNAc->UDP_HMA_GlcN LpxC (Zn²⁺ dependent) Acetate Acetate Further_Steps Further Enzymatic Steps (LpxD, LpxH, LpxB, LpxK...) UDP_HMA_GlcN->Further_Steps L161240 L-161,240 L161240->UDP_HMA_GlcNAc Inhibits

Caption: The LpxC-catalyzed reaction is the committed step in Lipid A biosynthesis.

Experimental Workflow for LpxC Crystallography

This flowchart outlines the major steps involved in determining the crystal structure of the LpxC/L-161,240 complex.

Crystallography_Workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_structure_solution Structure Determination Expression 1. Gene Cloning & LpxC Expression Purification 2. Lysis & Multi-Step Chromatography Expression->Purification QC 3. Purity & Concentration Check (SDS-PAGE) Purification->QC Complex 4. Form LpxC/L-161,240 Complex QC->Complex Screening 5. Crystallization Screening Complex->Screening Optimization 6. Crystal Optimization & Harvesting Screening->Optimization DataCollection 7. X-ray Data Collection Optimization->DataCollection Solving 8. Phasing & Model Building DataCollection->Solving Refinement 9. Structure Refinement & Validation Solving->Refinement PDB PDB Refinement->PDB Deposit to PDB (e.g., 4IS9)

Caption: Workflow from gene expression to final structure deposition for LpxC.

L-161,240 Inhibition Mechanism

This diagram illustrates how L-161,240 acts as a competitive inhibitor by binding to the active site of LpxC.

Inhibition_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Competitive Inhibition E LpxC (Enzyme) ES [LpxC-Substrate] E->ES S Substrate S->ES P Products ES->P Catalysis P->E E_I LpxC (Enzyme) EI [LpxC-Inhibitor] (Inactive Complex) E_I->EI I L-161,240 (Inhibitor) I->ES Blocks Formation I->EI

Caption: L-161,240 competitively inhibits LpxC by blocking substrate binding.

References

L-161240 solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[2][3] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity.[3][4] this compound has demonstrated significant inhibitory action against LpxC from Escherichia coli, making it a valuable tool for studying bacterial cell wall synthesis and for the development of novel antibiotics.[5][6] Notably, it shows significantly weaker or no activity against the LpxC enzyme from Pseudomonas aeruginosa.[3][6][7]

These application notes provide detailed protocols for the preparation and use of this compound in common microbiological and biochemical assays.

Chemical Properties and Storage

PropertyValueReference
Target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)[1][5]
Molecular Formula C₂₃H₂₁F₃N₄O₃N/A
Molecular Weight 458.4 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[6]
Storage (Powder) Store at -20°C for up to 3 years.N/A
Storage (Stock Solution) Store in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.N/A

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against various bacterial species and the LpxC enzyme.

ParameterOrganism/EnzymeValueReference(s)
Kᵢ (dissociation constant) E. coli LpxC50 nM[5]
IC₅₀ (half-maximal inhibitory concentration) E. coli LpxC30 nMN/A
IC₅₀ (in assay with 25 µM substrate) E. coli LpxC440 ± 10 nM[4][8]
MIC (Minimum Inhibitory Concentration) E. coli (wild-type)1-3 µg/mLN/A
MIC (Minimum Inhibitory Concentration) P. aeruginosa> 50 µg/mL[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Note: For cell-based assays, it is recommended to prepare intermediate dilutions of the stock solution in DMSO before final dilution in the culture medium to prevent precipitation of the compound.[9]

G

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against E. coli.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of E. coli into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Prepare a working solution of this compound in MHB. The final concentration of DMSO in the assay should be kept low (e.g., ≤1%) to avoid solvent toxicity.

    • Perform a two-fold serial dilution of this compound in the 96-well plate. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the highest concentration of this compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 and 12 will serve as positive (bacteria, no drug) and negative (broth only) controls, respectively.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to wells 1-11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

G

Caption: Workflow for MIC determination using broth microdilution.

Protocol 3: In Vitro LpxC Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of purified LpxC enzyme by this compound.

Materials:

  • Purified E. coli LpxC enzyme

  • This compound stock solution

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • o-phthaldialdehyde (OPA) reagent

  • Fluorometer

  • Sterile, black 96-well plates

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a black 96-well plate, add the diluted this compound solutions. Include a control with buffer and DMSO (vehicle control).

  • Enzyme Addition: Add the purified LpxC enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the LpxC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Add the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the OPA-amine adduct (e.g., 340 nm excitation and 460 nm emission).[8]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway

This compound acts on the Lipid A biosynthesis pathway, also known as the Raetz pathway. This pathway is essential for the formation of the outer membrane of Gram-negative bacteria. LpxC catalyzes the second committed step, the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. By inhibiting LpxC, this compound blocks the entire downstream pathway, preventing the synthesis of Lipid A and leading to bacterial cell death.[2][5][9]

G UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcN L161240 This compound L161240->LpxC LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X Downstream Downstream Enzymes (LpxH, LpxB, LpxK, etc.) Lipid_X->Downstream Lipid_A Lipid A Downstream->Lipid_A

Caption: this compound inhibits LpxC in the Lipid A biosynthesis pathway.

References

L-161240 as a Probe for LpxC Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The essentiality of the lipid A biosynthetic pathway for the viability of these bacteria makes LpxC a compelling target for the development of novel antibiotics. This compound, a hydroxamate-containing compound, acts as a competitive inhibitor of LpxC, demonstrating significant antibacterial activity against Escherichia coli.[1][2] Its specificity and potent inhibitory action make it an invaluable tool for studying LpxC function, validating LpxC as a drug target, and for screening new LpxC inhibitors.

These application notes provide detailed protocols for utilizing this compound as a research probe, including in vitro enzyme inhibition assays, determination of antibacterial activity, and methodologies for the expression and purification of the LpxC enzyme.

Data Presentation

Table 1: In Vitro Inhibition of LpxC by this compound
Target EnzymeSubstrateSubstrate Concentration (μM)InhibitorKi (nM)IC50 (nM)Reference
E. coli LpxCUDP-3-O-(R-3-hydroxymyristoyl)GlcNAc3This compound5026[1][3]
E. coli LpxCUDP-3-O-(R-3-hydroxymyristoyl)GlcNAc25This compound-440 ± 10[3]
P. aeruginosa LpxCUDP-3-O-(R-3-hydroxymyristoyl)GlcNAc-This compound-Poor inhibitor[1][4]
Table 2: Antibacterial Activity of this compound
Bacterial StrainGrowth MediumMethodMIC (μg/mL)Reference
E. coli W3110M9 minimal mediumBroth microdilution0.2[5]
E. coli-Disc-diffusionEffective antibiotic[1]
P. aeruginosa--> 100[6]
Serratia marcescens--Ineffective[1]

Signaling Pathways and Experimental Workflows

Lipid_A_Biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_diacyl_GlcN->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM Outer_Membrane Outer Membrane Kdo2_Lipid_A->Outer_Membrane MsbA (transporter) L161240 This compound LpxC LpxC L161240->LpxC

Caption: The Raetz pathway of lipid A biosynthesis in E. coli.

LpxC_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, LpxC, Substrate, this compound) start->prepare_reagents add_enzyme_inhibitor Incubate LpxC with this compound prepare_reagents->add_enzyme_inhibitor initiate_reaction Initiate Reaction (Add Substrate) add_enzyme_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Product (Fluorescence Measurement) stop_reaction->detect_product analyze_data Analyze Data (Calculate IC50/Ki) detect_product->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro LpxC inhibition assay.

Experimental Protocols

Heterologous Expression and Purification of E. coli LpxC

Objective: To produce and purify recombinant E. coli LpxC for use in in vitro inhibition assays.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector containing the E. coli lpxC gene (e.g., pET vector with an N-terminal His6-tag)

  • Luria-Bertani (LB) broth and agar plates

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Dialysis Buffer: 25 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 20% glycerol

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Protocol:

  • Transformation: Transform the LpxC expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His6-tagged LpxC protein with 5 column volumes of Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified LpxC and store at -80°C.

In Vitro LpxC Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against purified LpxC. This protocol is adapted from a fluorescence-based assay.

Materials:

  • Purified E. coli LpxC enzyme

  • LpxC Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Inhibitor: this compound dissolved in DMSO

  • Stop Solution: 0.625 M NaOH

  • Neutralization Solution: 0.625 M Acetic Acid

  • Detection Reagent: o-phthaldialdehyde (OPA) in 0.1 M borax pH 9.5 with 2-mercaptoethanol

  • 96-well black microplates

  • Fluorometer (Excitation: 340 nm, Emission: 460 nm)

Protocol:

  • Prepare Reagents: Prepare serial dilutions of this compound in DMSO. Further dilute in LpxC Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup: In a 96-well plate, add 5 µL of the this compound dilution.

  • Enzyme Addition: Add 40 µL of LpxC in LpxC Assay Buffer to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, to each well. The final substrate concentration should be near the Km value for optimal competitive inhibition studies (e.g., 3-25 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 40 µL of Stop Solution. Incubate for 10 minutes at 37°C.

  • Neutralization: Add 40 µL of Neutralization Solution.

  • Detection: Add 120 µL of the OPA Detection Reagent to each well.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of E. coli. This protocol is based on the broth microdilution method.

Materials:

  • E. coli strain (e.g., W3110 or ATCC 25922)

  • Mueller-Hinton Broth (MHB) or M9 minimal medium

  • This compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial incubator (37°C)

  • Spectrophotometer (600 nm)

Protocol:

  • Bacterial Inoculum Preparation: Grow an overnight culture of E. coli in the chosen broth at 37°C. Dilute the overnight culture in fresh broth to achieve a starting inoculum of approximately 5 x 105 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria with no inhibitor) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

References

Application Notes and Protocols for the Experimental Use of L-161,240 in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of L-161,240, a potent inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), in Gram-negative bacteria. LpxC is a key enzyme in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which is an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] Inhibition of LpxC is bactericidal and represents a promising target for novel antibiotics.[3][5]

Mechanism of Action

L-161,240 is a synthetic, competitive inhibitor of LpxC, a metalloamidase that catalyzes the second and committed step in the lipid A biosynthetic pathway.[1][5] By inhibiting LpxC, L-161,240 prevents the formation of lipid A, leading to the disruption of the outer membrane integrity and ultimately cell death.[3][4] The hydroxamate moiety of L-161,240 is believed to chelate the catalytic Zn2+ ion in the active site of LpxC.[3]

Signaling Pathway: Lipid A Biosynthesis

The Raetz pathway of lipid A biosynthesis is a critical process for the survival of most Gram-negative bacteria.[4] LpxC catalyzes a crucial deacetylation step in this pathway.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Acyl-ACP LpxB LpxB UDP_3_O_acyl_GlcN->LpxB Lipid X Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH DSMP Disaccharide-1-P LpxK LpxK DSMP->LpxK ATP Lipid_IVA Lipid IVA LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN Acetate LpxD->Lipid_X LpxH->DSMP LpxB->DSMP LpxK->Lipid_IVA L161240 L-161,240 L161240->LpxC

Caption: Inhibition of the Lipid A Biosynthesis Pathway by L-161,240.

Data Presentation: In Vitro Activity of L-161,240

L-161,240 has demonstrated potent activity against Escherichia coli, but it is significantly less effective against Pseudomonas aeruginosa.[2][6] This difference in activity is primarily due to the lower potency of L-161,240 against the P. aeruginosa LpxC enzyme.[1][2]

Table 1: Minimum Inhibitory Concentrations (MICs) of L-161,240

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliWild-type1[2][7]
Pseudomonas aeruginosaWild-type (PAO1)> 50[2]
Pseudomonas aeruginosaATCC 27853> 50[2]
Pseudomonas aeruginosaZ61 (hypersusceptible)> 50[2]
Pseudomonas aeruginosaPAO200 (efflux pump mutant)> 50[2]

Table 2: 50% Inhibitory Concentrations (IC50) of L-161,240 against LpxC

LpxC SourceAssay ConditionIC50 (nM)
Escherichia coliPurified Enzyme26[3]
Escherichia coliCrude Extract440 ± 10[3]
Pseudomonas aeruginosaPurified Enzyme-
P. aeruginosa LpxC is 38 times less sensitive than E. coli LpxC in crude extracts.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of L-161,240 using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare serial dilutions of L-161,240 in DMSO B1 Add L-161,240 dilutions to wells A1->B1 A2 Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) A3 Dispense bacterial inoculum into 96-well plate A2->A3 A3->B1 B2 Incubate at 37°C for 18-24 hours B1->B2 C1 Visually inspect for turbidity B2->C1 C2 Determine the lowest concentration with no visible growth (MIC) C1->C2

Caption: Workflow for MIC Determination.

Materials:

  • L-161,240

  • Dimethyl sulfoxide (DMSO)

  • Gram-negative bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of L-161,240 in DMSO (e.g., 10 mg/mL).[8] Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in CAMHB.

  • Plate Setup: Add 50 µL of the diluted bacterial suspension to each well of a 96-well plate.

  • Compound Addition: Add 50 µL of the serially diluted L-161,240 to the corresponding wells. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of L-161,240 that completely inhibits visible growth of the bacteria.

Protocol 2: Bacterial Growth Curve Assay

This protocol is used to assess the effect of L-161,240 on bacterial growth over time.

Materials:

  • L-161,240

  • DMSO

  • Gram-negative bacterial strain

  • Luria-Bertani (LB) broth[8]

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow an overnight culture of the bacterial strain in LB broth at 37°C.

  • Assay Setup: Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in fresh LB broth.[8]

  • Compound Addition: Add L-161,240 to the desired final concentration (e.g., 10 µg/mL or 50 µg/mL) from a stock solution in DMSO.[8] Add an equivalent volume of DMSO to the control culture.[8]

  • Incubation and Monitoring: Incubate the cultures at 37°C with shaking.[8] At regular time intervals (e.g., every hour), measure the OD600 of each culture.[8]

  • Data Analysis: Plot the OD600 values against time to generate growth curves for the treated and untreated cultures.

Protocol 3: In Vitro LpxC Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of L-161,240 against LpxC.[3]

LpxC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis D1 Prepare assay buffer E1 Combine buffer, L-161,240, and LpxC in a microplate D1->E1 D2 Prepare serial dilutions of L-161,240 D2->E1 D3 Prepare LpxC enzyme solution D3->E1 D4 Prepare substrate solution (UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc) E3 Initiate reaction by adding substrate D4->E3 E2 Pre-incubate E1->E2 E2->E3 E4 Incubate at room temperature E3->E4 F1 Stop reaction E4->F1 F2 Add OPA reagent to detect the amine product F1->F2 F3 Measure fluorescence F2->F3 G1 Calculate percent inhibition F3->G1 G2 Determine IC50 value G1->G2

Caption: LpxC Enzyme Inhibition Assay Workflow.

Materials:

  • Purified LpxC enzyme or crude cell extract

  • L-161,240

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • o-phthaldialdehyde (OPA) reagent

  • Black 96-well microtiter plates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of L-161,240 in the assay buffer.

  • Reaction Setup: In a microtiter plate, combine the assay buffer, LpxC enzyme, and the diluted L-161,240.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and add the OPA reagent. OPA reacts with the primary amine of the product to generate a fluorescent signal.

  • Measurement: Measure the fluorescence using a fluorometer (e.g., excitation at 340 nm, emission at 455 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of L-161,240 relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Important Considerations

  • Solubility: L-161,240 is typically dissolved in DMSO. Ensure the final DMSO concentration in the assays is low (e.g., <1%) to avoid solvent effects on bacterial growth or enzyme activity.

  • Species-Specific Activity: Be aware of the significant difference in L-161,240 activity between E. coli and P. aeruginosa. The choice of bacterial species and LpxC enzyme source is critical for experimental design and interpretation.[1][2][6]

  • Resistance: Spontaneous resistance to L-161,240 can arise in E. coli.[5] This should be considered when interpreting long-term exposure experiments.

References

Application Notes and Protocols for L-161240 Time-Kill Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161240 is a potent and selective inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC catalyzes the second and committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[4][5] Inhibition of LpxC leads to a disruption of outer membrane integrity and ultimately results in bacterial cell death.[1][4] This bactericidal mode of action makes this compound and other LpxC inhibitors a promising class of antibiotics for combating multidrug-resistant Gram-negative infections.[3][5]

Time-kill kinetics assays are crucial in vitro microbiological studies that provide valuable information about the pharmacodynamic properties of an antimicrobial agent.[6][7][8] These assays evaluate the rate and extent of bacterial killing over time in response to different concentrations of an antimicrobial compound.[6][7] The data generated from time-kill assays are essential for characterizing an antibiotic as bactericidal or bacteriostatic and for understanding its concentration-dependent or time-dependent killing activity. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[6]

These application notes provide a detailed protocol for performing a time-kill kinetics assay with this compound against a susceptible Escherichia coli strain.

Principle of the Time-Kill Kinetics Assay

The time-kill kinetics assay involves exposing a standardized bacterial inoculum to a series of concentrations of the antimicrobial agent in a liquid culture medium. At specified time intervals, aliquots are removed from the cultures, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL). The change in bacterial count over time is then plotted to visualize the killing kinetics.

This compound Mechanism of Action

LpxC_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc Acyl-ACP LpxC LpxC (Deacetylase) UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN Acetate LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_A_precursor Further steps to Lipid A Biosynthesis LpxD->Lipid_A_precursor Acyl-ACP L161240 This compound L161240->LpxC

Experimental Protocol: this compound Time-Kill Kinetics Assay

This protocol is designed for determining the bactericidal activity of this compound against Escherichia coli.

Materials:

  • This compound

  • Escherichia coli strain (e.g., ATCC 25922 or W3110)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile culture tubes or flasks

  • Sterile microcentrifuge tubes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator shaker (37°C)

  • Spiral plater or manual plating supplies (spreaders)

  • Colony counter

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest concentration to be tested.

    • Further dilutions should be made in CAMHB.

  • Inoculum Preparation:

    • From a fresh overnight culture of E. coli on a TSA plate, inoculate a few colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an optical density at 600 nm (OD600) of approximately 0.08-0.1).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final assay tubes.

  • Time-Kill Assay Setup:

    • Prepare a set of sterile culture tubes or flasks for each concentration of this compound to be tested, plus a growth control (no drug).

    • Suggested concentrations for this compound are multiples of its Minimum Inhibitory Concentration (MIC), for example, 1x, 2x, 4x, and 8x MIC. The reported MIC of this compound against susceptible E. coli strains is in the range of 0.2-3 µg/mL.

    • Add the appropriate volume of the diluted this compound solution to each tube to achieve the final desired concentrations.

    • Add the prepared bacterial inoculum to each tube.

    • The final volume in each tube should be consistent (e.g., 10 mL).

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube. The 0-hour time point should be taken immediately after adding the inoculum.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. The range of dilutions will depend on the expected bacterial concentration at each time point.

    • Plate 100 µL of the appropriate dilutions onto TSA plates. Use a spiral plater or spread plating technique.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Data Analysis:

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.

    • Determine the extent of killing at each time point compared to the initial inoculum (time 0). Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL.

Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (~10^6 CFU/mL) setup Inoculate tubes containing This compound and growth control prep_inoculum->setup prep_drug Prepare this compound dilutions (e.g., 1x, 2x, 4x, 8x MIC) prep_drug->setup incubate Incubate at 37°C with agitation setup->incubate sampling Sample at time points (0, 1, 2, 4, 6, 8, 24h) incubate->sampling dilute_plate Serial Dilution and Plating sampling->dilute_plate incubate_plates Incubate plates (18-24h) dilute_plate->incubate_plates count_colonies Colony Counting (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Data Presentation

The following table represents hypothetical data from a time-kill kinetics assay of this compound against E. coli.

Time (hours)Growth Control (log10 CFU/mL)This compound (1x MIC) (log10 CFU/mL)This compound (2x MIC) (log10 CFU/mL)This compound (4x MIC) (log10 CFU/mL)This compound (8x MIC) (log10 CFU/mL)
0 6.06.06.06.06.0
1 6.55.55.04.54.0
2 7.24.84.03.2<3.0
4 8.04.03.1<3.0<3.0
6 8.53.5<3.0<3.0<3.0
8 8.83.2<3.0<3.0<3.0
24 9.03.5 (regrowth)<3.0<3.0<3.0

Note: <3.0 indicates the limit of detection.

Interpretation of Results:

Based on the hypothetical data, this compound demonstrates concentration-dependent bactericidal activity against E. coli. At concentrations of 4x and 8x MIC, a rapid reduction of >3-log10 in CFU/mL is observed within 4 hours, indicating a bactericidal effect. At 1x MIC, the killing is slower, and regrowth may be observed at later time points. The 2x MIC concentration also shows a bactericidal effect, albeit slightly slower than the higher concentrations. The growth control shows the expected logarithmic growth of the bacteria in the absence of the antibiotic.

References

Troubleshooting & Optimization

L-161240 Technical Support Center: Solubility and Handling in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for handling L-161240, focusing on overcoming solubility challenges in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antibacterial agent.[1] It functions by inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[2] LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, which is an essential component of the outer membrane of most Gram-negative bacteria.[3] By blocking this pathway, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[4] It is soluble in DMSO, and stock solutions should be prepared in 100% DMSO before further dilution into aqueous media.

Q3: My this compound is precipitating in my culture media. What should I do?

A3: Precipitation of this compound in aqueous solutions like culture media is a common issue due to its hydrophobic nature. To resolve this, it is crucial to follow a specific dilution protocol. This includes preparing a high-concentration stock in pure DMSO, performing serial dilutions in DMSO if necessary, and then carefully diluting this into your pre-warmed culture medium.[4] For persistent precipitation, ultrasonic heating is recommended.[4] Refer to the Troubleshooting Guide and Experimental Protocols sections below for detailed steps.

Q4: How should I prepare a stock solution of this compound?

A4: Prepare a concentrated stock solution by dissolving this compound powder in 100% DMSO. A concentration of 40 mg/mL in DMSO has been reported to be achievable.[4] Ensure the powder is fully dissolved. If needed, gentle warming and vortexing can be applied. For detailed instructions, see the Experimental Protocols section.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored in tightly sealed vials. For short-term storage, 4°C is suitable for up to two weeks. For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles and storing at -20°C (for up to one month) or -80°C (for up to six months) is recommended.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour.[5]

Q6: What is a typical working concentration for this compound?

A6: The effective working concentration of this compound is dependent on the specific bacterial strain and experimental conditions. However, it has a reported Minimum Inhibitory Concentration (MIC) of 1-3 μg/mL against wild-type E. coli.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: this compound Solubility Data

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)40 mg/mLRecommended for preparing stock solutions.[4]
Aqueous Media (e.g., Culture Media, PBS)Poorly solubleDirect dissolution is not recommended. Precipitation is likely.[4]

Table 2: this compound Chemical Properties

PropertyValue
Molecular Formula C₁₅H₂₀N₂O₅
Molecular Weight 308.33 g/mol
CAS Number 183298-68-2

Experimental Protocols

Adherence to proper preparation and dilution techniques is critical to prevent precipitation of this compound in your experiments.

Protocol 1: Preparation of this compound Stock Solution (40 mg/mL in DMSO)

  • Equilibrate: Allow the vial of this compound powder to come to room temperature for at least one hour before opening.[5]

  • Solvent Addition: Add the appropriate volume of 100% pure DMSO to the vial to achieve a final concentration of 40 mg/mL.

  • Dissolution: Vortex the vial until the powder is completely dissolved. If necessary, gently warm the solution and use an ultrasonic bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term use.[5]

Protocol 2: Dilution of this compound into Aqueous Culture Media

This protocol is designed to minimize precipitation when introducing the DMSO-solubilized compound into your aqueous experimental medium.

  • Pre-warm Solutions: Place your target culture medium and the this compound DMSO stock solution in a 37°C incubator or water bath until they reach thermal equilibrium.[4]

  • Intermediate Dilution (Optional but Recommended): It is advisable to first prepare an intermediate dilution of your stock in pure DMSO. For example, dilute your 40 mg/mL stock to a lower concentration (e.g., 4 mg/mL) in DMSO. This reduces the shock of transferring a highly concentrated organic solution into an aqueous one.[4]

  • Final Dilution: While gently vortexing or swirling the pre-warmed culture medium, add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise into the medium. The final concentration of DMSO in the culture medium should be kept to a minimum (typically <0.5%) to avoid solvent toxicity to cells.

  • Final Check: Visually inspect the final solution for any signs of precipitation.

  • Troubleshooting Precipitation: If precipitation occurs despite following the steps above, place the final solution in an ultrasonic bath to facilitate re-dissolution.[4]

Troubleshooting Guide: this compound Precipitation in Culture Media

ProblemProbable CauseRecommended Solution
Precipitation upon initial dilution into media. The compound is "crashing out" of solution due to the solvent change from organic (DMSO) to aqueous.Follow the detailed two-step dilution protocol (Protocol 2). Ensure both the stock solution and the media are pre-warmed to 37°C.[4]
Stock solution appears cloudy or contains precipitate. The compound is not fully dissolved in DMSO or has precipitated out of solution during storage.Ensure the initial stock is fully dissolved. Use sonication if necessary. If the stock was frozen, allow it to equilibrate to room temperature for at least 1 hour and vortex thoroughly before use.[5]
Precipitation occurs over time in the incubator. The compound concentration exceeds its solubility limit in the final culture medium, potentially exacerbated by interactions with media components (e.g., proteins in serum).Lower the final working concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to cells.
Solution becomes hazy after adding to media. Formation of very fine precipitate or micelles.Add the this compound stock solution very slowly (dropwise) to the culture medium while the medium is being vigorously vortexed or stirred. Use an ultrasonic bath to clarify the solution.[4]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

LipidA_Biosynthesis cluster_pathway Lipid A Biosynthesis Pathway (Simplified) UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxH Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxB Kdo2_Lipid_A Kdo2-Lipid A Lipid_IVA->Kdo2_Lipid_A LpxK, WaaA, etc. LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA L161240 This compound L161240->LpxC Inhibition

Caption: this compound inhibits LpxC, a key enzyme in the Lipid A biosynthesis pathway.

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Is your stock solution in 100% DMSO clear? start->check_stock remake_stock Action: Prepare fresh stock solution in 100% DMSO. check_stock->remake_stock No check_temp Did you pre-warm media and stock to 37°C? check_stock->check_temp Yes remake_stock->check_temp warm_solutions Action: Pre-warm both solutions to 37°C before mixing. check_temp->warm_solutions No check_mixing Are you adding the compound dropwise to swirling media? check_temp->check_mixing Yes warm_solutions->check_mixing mix_properly Action: Add compound dropwise to media while gently swirling. check_mixing->mix_properly No ultrasonicate Final Step: Use ultrasonic bath to aid dissolution. check_mixing->ultrasonicate Yes mix_properly->ultrasonicate end_success Success: Solution is clear. ultrasonicate->end_success Precipitate dissolves end_fail Issue persists. Consider lower final concentration. ultrasonicate->end_fail Precipitate remains

Caption: A workflow for troubleshooting this compound precipitation in culture media.

References

Technical Support Center: Overcoming L-161,240 Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LpxC inhibitor L-161,240.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of L-161,240?

A1: L-161,240 is a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC. LpxC is a zinc-dependent metalloamidase that catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, L-161,240 blocks the synthesis of LPS, which is essential for the viability of these bacteria, leading to cell death.

Q2: We are observing that L-161,240 is effective against our E. coli strains but not against Pseudomonas aeruginosa. Is this expected?

A2: Yes, this is a well-documented observation. The differential activity of L-161,240 is primarily due to the inherent resistance of the P. aeruginosa LpxC enzyme to the inhibitor. Studies have shown that L-161,240 is significantly more potent against the E. coli LpxC enzyme than the P. aeruginosa ortholog. This is not typically due to issues with drug permeability or efflux in P. aeruginosa.

Q3: What are the primary mechanisms of bacterial resistance to L-161,240?

A3: The main mechanism of resistance is target-based, meaning the structure of the LpxC enzyme itself determines susceptibility. For instance, the LpxC enzyme in P. aeruginosa is naturally resistant to L-161,240. In susceptible species like E. coli, resistance can arise from spontaneous mutations in the lpxC gene, although this occurs at a low frequency (approximately 1 in 109 bacteria).

Q4: Can we overcome L-161,240 resistance by increasing its concentration?

A4: For bacteria with inherently resistant LpxC, such as P. aeruginosa, simply increasing the concentration of L-161,240 is generally not effective. The MIC for these organisms is often very high (>50 µg/mL), making it clinically and experimentally impractical to achieve effective concentrations without potential off-target effects.

Q5: Are there alternative LpxC inhibitors with a broader spectrum of activity?

A5: Yes, research has led to the development of other LpxC inhibitors with improved activity against a wider range of Gram-negative bacteria, including P. aeruginosa. One such example is CHIR-090, which has demonstrated potent, broad-spectrum activity.

Q6: Can combination therapy be an effective strategy to overcome L-161,240 resistance?

A6: While L-161,240 itself may not be the ideal candidate for combination therapy against resistant species due to its high MIC, the principle of targeting the LPS biosynthesis pathway to potentiate other antibiotics is a promising strategy. Inhibiting LpxC can disrupt the outer membrane, potentially increasing the susceptibility of the bacteria to other classes of antibiotics that are normally excluded. Synergy has been observed in vitro when LpxC inhibitors are combined with antibiotics such as rifampin and vancomycin.

Troubleshooting Guides

Issue: Inconsistent MIC values for L-161,240 against susceptible strains.

Possible Causes and Solutions:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard to have a consistent starting cell density.

  • Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency, as divalent cation concentrations can influence antibiotic activity.

  • Compound Stability: L-161,240, like many small molecules, can be sensitive to storage conditions. Ensure it is stored correctly and prepare fresh stock solutions for each experiment.

  • Adherence to Protocol: Strictly follow a standardized protocol, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Issue: Difficulty in assessing the potential for combination therapy.

Recommended Approach:

To systematically evaluate the potential of combining an LpxC inhibitor with another antibiotic, a checkerboard assay is the standard method. This allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy, additivity, or antagonism.

Quantitative Data Summary

Table 1: In Vitro Activity of L-161,240 Against E. coli and P. aeruginosa

ParameterEscherichia coliPseudomonas aeruginosa
MIC ~1 µg/mL>50 µg/mL
IC50 (LpxC enzyme) ~440 nMSignificantly higher
Relative Potency ~38-fold more potent against E. coli LpxC-

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from CLSI guidelines for determining the MIC of L-161,240.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • L-161,240 stock solution

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of L-161,240 in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of L-161,240 that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol allows for the evaluation of the interaction between an LpxC inhibitor and another antibiotic.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Standardized bacterial inoculum (as prepared for MIC testing)

  • Stock solutions of LpxC inhibitor (Drug A) and a second antibiotic (Drug B)

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two drugs.

    • Along the x-axis (columns), prepare serial dilutions of Drug A.

    • Along the y-axis (rows), prepare serial dilutions of Drug B.

    • The final plate will contain various combinations of concentrations of both drugs.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FICA = MIC of Drug A in combination / MIC of Drug A alone

      • FICB = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI): FICI = FICA + FICB

    • Interpret the FICI:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC (Target of L-161,240) UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Acyl-ACP Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH - UMP Disaccharide_1_P Disaccharide-1-P LpxB LpxB Disaccharide_1_P->LpxB Lipid_IVA Lipid IVA LpxK LpxK Lipid_IVA->LpxK ATP Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA (KdtA) Kdo2_Lipid_IVA->WaaA CMP-Kdo Late_Acylations Late Acylations LpxL_M LpxL, LpxM Late_Acylations->LpxL_M Lipid_A Lipid A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN - Acetate LpxD->Lipid_X LpxH->Disaccharide_1_P LpxB->Lipid_IVA LpxK->Kdo2_Lipid_IVA WaaA->Late_Acylations LpxL_M->Lipid_A L161240 L-161,240 L161240->LpxC

Caption: The Raetz pathway of Lipid A biosynthesis in Gram-negative bacteria.

Experimental_Workflow_Checkerboard_Assay start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Drug A and Drug B in 96-well Plate prep_plates->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MICs for Each Drug Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret FICI (Synergy, Additive, Antagonism) calc_fic->interpret end End interpret->end

Caption: Experimental workflow for a checkerboard synergy assay.

Technical Support Center: L-161240 MIC Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-161240 in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antibiotic that functions by inhibiting the LpxC enzyme (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase).[1][2] This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria.[3][4] By blocking LpxC, this compound prevents the formation of lipopolysaccharide (LPS), leading to bacterial cell death.[5]

Q2: What is the general MIC range for this compound against Escherichia coli?

A2: The reported MIC for this compound against wild-type E. coli is typically in the range of 1-3 µg/mL.[6][7] However, some studies have reported MICs as low as 0.2 µg/mL in specific minimal media.[8]

Q3: Is this compound effective against all Gram-negative bacteria?

A3: No, this compound has demonstrated potent activity against E. coli but is significantly less effective or inactive against other Gram-negative bacteria such as Pseudomonas aeruginosa and Serratia marcescens.[3][5] This is primarily due to differences in the potency of the compound against the LpxC enzyme from different species.[2][3]

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution in DMSO.

Q5: How should I store this compound stock solutions?

A5: For long-term storage, powdered this compound should be kept at -20°C.[9] Stock solutions in DMSO can be stored as aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[9] Before use, allow the product to equilibrate to room temperature for at least one hour.[9]

Troubleshooting Guide

Issue 1: Precipitation of this compound in the MIC assay plate.

  • Question: I am observing precipitation in the wells of my MIC plate after adding this compound. How can I resolve this?

  • Answer: This is a common issue with compounds that have low aqueous solubility. Here are some steps to troubleshoot:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is not causing the compound to precipitate and is not inhibiting bacterial growth. A final DMSO concentration of 1% or lower is generally well-tolerated by most bacteria.[10] Always include a DMSO-only control to verify it does not affect bacterial growth at the concentration used.

    • Serial Dilution in DMSO: Instead of diluting the initial DMSO stock directly into the broth, perform serial dilutions in DMSO first to create intermediate stocks.[7][10] Then, add a small, consistent volume of each DMSO dilution to the broth in the wells.

    • Two-Fold Serial Dilution in Broth: When preparing your dilution series in the microtiter plate, ensure thorough mixing after each transfer to the next well to minimize localized high concentrations that can lead to precipitation.

Issue 2: Inconsistent or non-reproducible MIC values.

  • Question: My MIC results for this compound vary between experiments. What could be the cause?

  • Answer: Variability in MIC results can stem from several factors:

    • Inoculum Density: The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then diluted to the final desired concentration in the wells (e.g., 5 x 10^5 CFU/mL).[11][12]

    • Incubation Time and Temperature: Follow a consistent incubation time (e.g., 16-24 hours) and temperature (e.g., 37°C).[12][13]

    • Media Composition: The composition of the culture medium can influence the activity of the compound. Use a consistent, recommended medium such as Mueller-Hinton Broth (MHB).

    • Compound Stability: Ensure your this compound stock solution has not degraded. Use freshly prepared dilutions for each experiment whenever possible.

Issue 3: No inhibition of growth is observed, even at high concentrations.

  • Question: I am not seeing any antibacterial effect of this compound against my bacterial strain. What should I check?

  • Answer:

    • Bacterial Strain: Confirm that the bacterial species you are testing is expected to be susceptible to this compound. As noted, it is highly active against E. coli but not against organisms like P. aeruginosa.[3][5]

    • Compound Integrity: Verify the purity and integrity of your this compound compound. If possible, test it against a known susceptible control strain, such as E. coli ATCC 25922.

    • Experimental Setup: Double-check all experimental parameters, including the preparation of the this compound dilutions, the inoculum density, and the incubation conditions.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValueReference
Molecular FormulaC15H20N2O5[6]
Molecular Weight308.33 g/mol [6]
Target EnzymeLpxC[1]
Ki for E. coli LpxC50 nM[1][5]
IC5030 nM[6][7]
SolubilityDMSO[6]

Table 2: Reported MIC Values for this compound

OrganismMediumMIC (µg/mL)Reference
E. coli (wild-type)Not Specified1 - 3[6][7]
E. coli W3110M9 Minimal Medium0.2[8]
P. aeruginosaNot Specified> 50[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare a 1 mg/mL Stock Solution:

    • Weigh out 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of 100% DMSO to create a 1 mg/mL (1000 µg/mL) stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store this stock solution in aliquots at -20°C or -80°C.

  • Prepare Intermediate Dilutions (Example for a top concentration of 64 µg/mL):

    • Create a working stock by diluting the 1 mg/mL stock solution. For example, to make a 128 µg/mL working stock, mix 12.8 µL of the 1 mg/mL stock with 87.2 µL of DMSO.

    • This working stock will be used for the first well in the serial dilution, resulting in a final concentration of 64 µg/mL when diluted 1:1 with the bacterial inoculum in the well.

Protocol 2: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of MHB to wells 2 through 12 in each row designated for testing.

    • Add 200 µL of the this compound working solution (e.g., 128 µg/mL in DMSO, for a final top concentration of 64 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (containing MHB and bacteria but no this compound).

    • Well 12 should serve as a sterility control (containing MHB only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Visualizations

L161240_Mechanism_of_Action UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_A Lipid A Biosynthesis LpxD->Lipid_A ... LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Gram-Negative Outer Membrane LPS->Outer_Membrane L161240 This compound L161240->Inhibition Inhibition->LpxC

Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 4. Inoculate plate with bacteria Inoculum->Inoculate Compound_Dilution 2. Prepare this compound Serial Dilutions Plate_Setup 3. Set up 96-well plate with dilutions and controls Compound_Dilution->Plate_Setup Plate_Setup->Inoculate Incubate 5. Incubate at 37°C for 16-24 hours Inoculate->Incubate Read_MIC 6. Read MIC value (lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for a standard broth microdilution MIC assay.

References

Technical Support Center: L-161240 Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the LpxC inhibitor, L-161240, in solution. The following information is designed to assist in troubleshooting common experimental issues and to provide a framework for ensuring the integrity of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For long-term storage, this compound powder is stable for up to 3 years at -20°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). Once dissolved in DMSO, the solution should be stored at -80°C and is generally stable for up to 1 year. For immediate use in aqueous buffers, it is advisable to prepare fresh dilutions from the DMSO stock to minimize degradation.

Q2: What are the potential degradation pathways for this compound in aqueous solutions?

A2: this compound contains a hydroxamic acid moiety, which is susceptible to hydrolysis, particularly under acidic or basic conditions. The phenyloxazoline ring may also be susceptible to hydrolysis, leading to ring-opening. Degradation can also be accelerated by exposure to high temperatures and light.

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of your working solutions will help ensure the concentration and purity of the compound throughout your experiment.

Q4: Are there any known incompatibilities of this compound with common buffer components?

A4: While specific incompatibility data for this compound is limited, it is good practice to avoid strongly acidic or basic buffers. Buffers containing strong nucleophiles should also be used with caution, as they may react with the molecule. It is recommended to perform a preliminary compatibility study with your specific buffer system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in the assay Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen DMSO stock for each experiment. Verify the concentration and purity of the working solution using a validated HPLC method. Store working solutions on ice and protected from light during the experiment.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and identify their retention times. This will help in peak identification and tracking. Ensure the HPLC method is stability-indicating.
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but not high enough to affect the biological assay. A final DMSO concentration of <1% is generally recommended. Gentle warming or sonication may help in initial dissolution, but be cautious of potential degradation at elevated temperatures.
Inconsistent results between experiments Variability in the preparation or handling of this compound solutions.Standardize the protocol for preparing and handling this compound solutions. Use calibrated equipment and high-purity solvents. Ensure consistent storage conditions for all aliquots.

Data on this compound Stability

Disclaimer: The following tables contain representative or hypothetical data for illustrative purposes, as comprehensive, publicly available stability data for this compound is limited. This data is based on the general behavior of hydroxamic acid-containing compounds and typical results from forced degradation studies.

Table 1: Hypothetical Forced Degradation of this compound

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C25%Hydrolysis of hydroxamic acid
0.1 M NaOH8 hours40°C40%Hydrolysis of hydroxamic acid and phenyloxazoline ring
3% H₂O₂24 hoursRoom Temp15%Oxidation products
Heat48 hours80°C10%Thermal decomposition products
Light (ICH Q1B)1.2 million lux hoursRoom Temp5%Photodegradation products

Table 2: Recommended Storage Conditions for this compound Solutions

Formulation Solvent Concentration Storage Temperature Maximum Recommended Storage Duration
Powder---20°C3 years
Stock SolutionDMSO10 mM-80°C1 year
Working SolutionAqueous Buffer (e.g., PBS) with ≤1% DMSO≤100 µM2-8°C (protected from light)Prepare fresh daily

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing and using a stability-indicating HPLC method for this compound.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • HPLC grade formic acid or phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 100 µg/mL.

  • Forced Degradation Samples:

    • Acidic: Incubate 1 mL of this compound stock solution with 1 mL of 0.1 M HCl at 60°C.

    • Basic: Incubate 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH at 40°C.

    • Oxidative: Incubate 1 mL of this compound stock solution with 1 mL of 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid this compound at 80°C.

    • Photolytic: Expose the this compound solution to light according to ICH Q1B guidelines.

    • Neutralize acidic and basic samples before injection. Dilute all samples to an appropriate concentration with mobile phase A.

4. Analysis:

  • Inject the standard solution to determine the retention time and peak area of intact this compound.

  • Inject the forced degradation samples to assess the separation of degradation products from the parent peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.

Visualizations

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc R-3-hydroxymyristoyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN Lipid_X Lipid X (2,3-diacyl-GlcN-1-P) UDP_3_O_acyl_GlcN->Lipid_X R-3-hydroxymyristoyl-ACP Disaccharide_1_P UDP-2,3-diacyl-GlcN-(β,1-4)-2,3-diacyl-GlcN-1-P Lipid_X->Disaccharide_1_P UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA 2x Kdo Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A Lauroyl-ACP Myristoyl-ACP LpxA LpxA LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC LpxC->UDP_3_O_acyl_GlcN LpxD LpxD LpxD->Lipid_X LpxH LpxH LpxH->Disaccharide_1_P LpxB LpxB LpxB->Disaccharide_1_P LpxK LpxK LpxK->Lipid_IVA WaaA WaaA (KdtA) WaaA->Kdo2_Lipid_IVA LpxL LpxL LpxL->Kdo2_Lipid_A LpxM LpxM LpxM->Kdo2_Lipid_A L161240 This compound L161240->LpxC Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis stock Prepare this compound Stock (10 mM in DMSO) working Prepare Working Solution (Dilute in Aqueous Buffer) stock->working stress Forced Degradation (Acid, Base, Heat, Light, etc.) working->stress real_time Real-Time Stability (at recommended storage) working->real_time hplc HPLC Analysis (Stability-Indicating Method) stress->hplc real_time->hplc data Data Interpretation (Quantify Degradation) hplc->data

troubleshooting inconsistent L-161240 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with L-161240, a potent inhibitor of the bacterial enzyme LpxC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic that acts as a potent and specific inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[3][4] By inhibiting LpxC, this compound blocks the lipid A synthetic pathway, leading to bacterial cell death.[5]

Q2: Why am I seeing potent activity of this compound against Escherichia coli but little to no activity against Pseudomonas aeruginosa?

This is a well-documented and expected result. The discrepancy in activity is not due to factors like membrane permeability or efflux pumps, but rather to inherent differences in the LpxC enzymes of the two species.[4] this compound is a significantly less potent inhibitor of P. aeruginosa LpxC compared to E. coli LpxC.[3] Structural differences in the active site of the LpxC enzyme between these species account for the observed difference in susceptibility.[6]

Q3: I am observing inconsistent MIC or IC50 values in my experiments. What are the potential causes?

Inconsistent results with this compound can arise from several factors:

  • Reagent Stability: Ensure this compound is stored correctly. As a powder, it should be stored at -20°C for up to 3 years. In DMSO, it can be stored at -80°C for up to 1 year.[7] Avoid repeated freeze-thaw cycles. It is recommended to prepare and use solutions on the same day.[8]

  • Solubility Issues: this compound may precipitate when added directly to aqueous solutions. It is advisable to first prepare a stock solution in a suitable organic solvent like DMSO and then perform serial dilutions in the assay buffer or culture medium.[7]

  • Substrate Concentration in Enzyme Assays: The IC50 value of this compound is dependent on the concentration of the LpxC substrate, UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc. Higher substrate concentrations will lead to a higher apparent IC50 value for this competitive inhibitor.[3]

  • Bacterial Strain Variability: Different strains or mutants of the same bacterial species can exhibit varying susceptibility. For example, strains with mutations in the lpxC gene or those with upregulated efflux pumps may show altered sensitivity.[6]

  • Assay Conditions: Variations in incubation time, temperature, buffer composition, and the specific assay method (e.g., fluorometric vs. radio-labeled) can all contribute to variability in results.[3]

Q4: How should I prepare and store this compound solutions?

For long-term storage, this compound powder should be kept at -20°C.[8] To prepare a stock solution, dissolve the compound in an organic solvent such as DMSO. This stock solution should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, it is recommended to dilute the stock solution in the appropriate buffer or medium on the day of the experiment.[8]

Q5: Are there known off-target effects of this compound?

This compound is a specific inhibitor of LpxC. However, like many hydroxamate-containing compounds, there is a potential for off-target effects on mammalian zinc-dependent enzymes, such as matrix metalloproteinases (MMPs).[9][10] It is advisable to perform counter-screening assays to assess the selectivity of this compound in your specific experimental system, especially when working with mammalian cells.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against E. coli.

ParameterBacterium/EnzymeValueReference
IC50 E. coli LpxC30 nM[7]
IC50 E. coli LpxC440 ± 10 nM*[3]
Ki E. coli LpxC50 nM[1]
MIC Wild-type E. coli1-3 µg/mL[7]

*Note: This higher IC50 value was observed in an assay with a higher substrate concentration, demonstrating the competitive nature of the inhibitor.[3]

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorometric Method)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against LpxC using a fluorometric assay.

Materials:

  • Purified LpxC enzyme

  • This compound

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • DMSO (for dissolving this compound)

  • o-phthaldialdehyde (OPA) reagent

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of the LpxC enzyme in assay buffer to the desired concentration.

    • Prepare a solution of the substrate in assay buffer. The final concentration should be optimized for your assay (e.g., 25 µM).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • This compound dilution (or DMSO for control)

      • LpxC enzyme solution

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

  • Stop Reaction and Detection:

    • Stop the reaction by adding the OPA reagent to each well. OPA reacts with the primary amine of the deacetylated product to generate a fluorescent signal.

    • Incubate at room temperature for a short period (e.g., 5 minutes) to allow the reaction with OPA to complete.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the OPA-product adduct.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Lipid_A_Biosynthesis cluster_pathway Lipid A Biosynthesis Pathway (Raetz Pathway) cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC L161240 This compound Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxH, LpxB, LpxK, KdtA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxL, LpxM L161240->UDP_3_O_acyl_GlcNAc Inhibits LpxC

Caption: this compound inhibits the Lipid A biosynthesis pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent this compound Results check_reagent Verify Reagent Integrity - Correct storage? - Freshly prepared solutions? start->check_reagent check_protocol Review Experimental Protocol - Consistent substrate concentration? - Correct incubation times/temps? start->check_protocol check_strain Examine Bacterial Strain - Correct species/strain? - Potential for resistance? start->check_strain solubility Investigate Solubility - Visible precipitate? - Correct solvent/dilution? start->solubility outcome_good Results are now consistent check_reagent->outcome_good outcome_bad Still inconsistent check_reagent->outcome_bad check_protocol->outcome_good check_protocol->outcome_bad check_strain->outcome_good check_strain->outcome_bad solubility->outcome_good solubility->outcome_bad contact_support Contact Technical Support outcome_bad->contact_support

References

Technical Support Center: L-161,240 Activity and Efflux Pump Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of L-161,240, a potent inhibitor of the bacterial enzyme LpxC. This guide focuses on the influence of efflux pumps on the compound's activity and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of L-161,240?

L-161,240 is an antibiotic that functions by inhibiting the LpxC enzyme, a crucial component in the lipid A biosynthetic pathway in Gram-negative bacteria.[1] Lipid A is an essential part of the outer membrane, and its inhibition is lethal to the bacteria. L-161,240 is a competitive inhibitor of E. coli LpxC with a dissociation constant (Ki) of 50 nM.[2][3]

Q2: Why is L-161,240 highly active against Escherichia coli but not Pseudomonas aeruginosa?

The differential activity of L-161,240 is primarily due to the specific properties of the LpxC enzyme in different bacterial species. The LpxC enzyme in P. aeruginosa is intrinsically resistant to inhibition by L-161,240.[1][4][5] This has been demonstrated in studies where E. coli expressing P. aeruginosa LpxC became resistant to L-161,240, and conversely, a P. aeruginosa strain expressing E. coli LpxC became susceptible.[1]

Q3: Do efflux pumps contribute to the inactivity of L-161,240 in P. aeruginosa?

While efflux pumps are a known resistance mechanism for some antibiotics in P. aeruginosa, they are not the primary reason for the lack of L-161,240 activity against this bacterium.[1][6] Studies have shown that L-161,240 remains inactive even in a P. aeruginosa strain (PAO200) where the major efflux pump, MexAB-OprM, has been deleted.[5]

Q4: Do efflux pumps have any effect on L-161,240 activity in other bacteria, like E. coli?

Yes, in E. coli, the TolC-dependent efflux system does appear to play a role in the activity of L-161,240. An E. coli strain deficient in TolC (ΔtolC) was found to be eight to ten times more susceptible to L-161,240, suggesting that this efflux pump contributes to some level of resistance.[7]

Q5: Are efflux pumps a concern for other LpxC inhibitors?

Yes, for other classes of LpxC inhibitors, particularly in P. aeruginosa, efflux pump upregulation is a significant mechanism of resistance. For instance, resistance to the LpxC inhibitor CHIR-090 in P. aeruginosa has been associated with mutations in genes that regulate the MexAB-OprM and MexCD-OprJ efflux pumps. Furthermore, the activity of another LpxC inhibitor, PF-5081090, was restored in resistant P. aeruginosa isolates by treatment with the efflux pump inhibitor phenylalanine-arginine β-naphthylamide (PAβN).[8][9]

Troubleshooting Guide

Problem 1: L-161,240 shows lower than expected activity against E. coli in my whole-cell assay.

  • Possible Cause 1: Efflux Pump Activity. As mentioned, the TolC efflux system in E. coli can reduce the intracellular concentration of L-161,240.

    • Troubleshooting Step: Consider using an E. coli strain with a deficient efflux system, such as a ΔtolC mutant, to determine the maximum potential activity of the compound.[7]

  • Possible Cause 2: Experimental Conditions. The composition of the growth medium can influence the apparent activity of antibiotics.

    • Troubleshooting Step: Ensure consistent use of standard Mueller-Hinton broth for susceptibility testing, as recommended by CLSI guidelines.

  • Possible Cause 3: Compound Stability. L-161,240, like any chemical compound, may degrade over time or under certain storage conditions.

    • Troubleshooting Step: Verify the integrity and purity of your L-161,240 stock. Prepare fresh solutions from a reliable source.

Problem 2: I am not observing any activity of L-161,240 against P. aeruginosa, even at high concentrations.

  • This is the expected result. As detailed in the FAQs, the intrinsic resistance of the P. aeruginosa LpxC enzyme is the primary reason for this lack of activity.[1][4][5] This is not an experimental artifact.

Problem 3: I want to investigate if my novel LpxC inhibitor is a substrate for efflux pumps in P. aeruginosa.

  • Experimental Approach: You can perform a potentiation assay using an efflux pump inhibitor (EPI).

    • Troubleshooting Step: Determine the Minimum Inhibitory Concentration (MIC) of your compound against a wild-type P. aeruginosa strain in the presence and absence of a known EPI, such as PAβN (typically used at a concentration of 20-50 µg/mL). A significant decrease (four-fold or more) in the MIC in the presence of the EPI suggests that your compound is a substrate of the efflux pump(s) inhibited by that EPI.[9]

Quantitative Data Summary

Table 1: In Vitro Activity of L-161,240

ParameterOrganism/EnzymeValueReference
Ki E. coli LpxC50 nM[2][3]
IC50 E. coli LpxC26 nM (with 3 µM substrate)[10]
IC50 E. coli LpxC440 ± 10 nM (with 25 µM substrate)[10]

Table 2: Minimum Inhibitory Concentrations (MICs) of L-161,240

OrganismStrainMIC (µg/mL)Reference
E. coli W31100.2[7]
E. coli W3110 ΔtolC<0.025[7]
P. aeruginosa Wild-Type> 50[5]
P. aeruginosa PAO200 (ΔmexAB-oprM)> 50[5]

Experimental Protocols

LpxC Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method used for characterizing novel LpxC inhibitors.[10]

Materials:

  • Purified E. coli LpxC enzyme

  • UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc (LpxC substrate)

  • L-161,240 or other test inhibitors dissolved in DMSO

  • Assay buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol

  • Stop solution: 0.625 M Sodium Hydroxide (NaOH)

  • Neutralization solution: 0.625 M Acetic Acid

  • Detection reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol in 0.1 M borax, pH 9.5

  • Black 96-well microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of L-161,240 in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control) to each well.

  • Add 88 µL of a master mix containing assay buffer and the LpxC substrate (to a final concentration of 25 µM) to each well.

  • Initiate the reaction by adding 10 µL of diluted LpxC enzyme (to a final concentration of approximately 1.5 nM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of the stop solution (0.625 M NaOH).

  • Incubate at 37°C for an additional 10 minutes to hydrolyze the product.

  • Neutralize the reaction by adding 40 µL of the neutralization solution (0.625 M acetic acid).

  • Add 120 µL of the OPA detection reagent to each well.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Whole-Cell Growth Inhibition (MIC) Assay by Broth Microdilution

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[11][12]

Materials:

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • L-161,240 or other test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Grow bacterial cultures overnight in MHB at 37°C.

  • Dilute the overnight culture to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).

  • Prepare a 2-fold serial dilution of L-161,240 in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control well (bacteria with no inhibitor) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Visualizations

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Deacetylated_product Deacetylated Product LpxC->Deacetylated_product L161240 L-161,240 L161240->LpxC Lipid_A_synthesis Further steps in Lipid A Biosynthesis Deacetylated_product->Lipid_A_synthesis

Caption: The LpxC pathway and the inhibitory action of L-161,240.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo Whole-Cell Assays Enzyme_Assay LpxC Enzyme Inhibition Assay Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 MIC_Assay_WT MIC Assay (Wild-Type Strain) MIC_Assay_Efflux_Deficient MIC Assay (Efflux-Deficient Strain) MIC_Assay_WT->MIC_Assay_Efflux_Deficient MIC_Assay_EPI MIC Assay with Efflux Pump Inhibitor MIC_Assay_WT->MIC_Assay_EPI Start Start: Test Compound (e.g., L-161,240) Start->Enzyme_Assay Start->MIC_Assay_WT

Caption: Workflow for evaluating LpxC inhibitors.

Efflux_Pump_Action cluster_cell Gram-Negative Bacterium Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Inhibitor_Outside LpxC Inhibitor Efflux_Pump->Inhibitor_Outside Efflux LpxC_Target LpxC Inhibitor_Inside LpxC Inhibitor Inhibitor_Outside->Inhibitor_Inside Diffusion Inhibitor_Inside->Efflux_Pump Inhibitor_Inside->LpxC_Target Inhibition

Caption: Role of efflux pumps in reducing intracellular inhibitor concentration.

References

Technical Support Center: Optimizing L-161,240 Activity in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the LpxC inhibitor, L-161,240, and its application against Pseudomonas aeruginosa. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Why is L-161,240, a potent LpxC inhibitor in E. coli, not effective against P. aeruginosa?

A1: The primary reason for the lack of L-161,240 activity against P. aeruginosa is that the P. aeruginosa LpxC enzyme (paLpxC) is inherently more resistant to this inhibitor compared to the E. coli LpxC enzyme (ecLpxC).[1][2][3][4] While factors like membrane permeability and efflux pumps are significant in general antibiotic resistance in P. aeruginosa, studies have shown that even in strains with deleted major efflux pumps or with increased membrane permeability, L-161,240 remains inactive.[1][3] The key difference lies in the potency of the compound against the target enzyme itself.

Q2: How much less potent is L-161,240 against the P. aeruginosa LpxC enzyme?

A2: In vitro assays have demonstrated that L-161,240 is significantly less potent against paLpxC. For instance, one study reported it to be 38 times more potent against E. coli LpxC in crude extracts.[1][3] Other reports state a 50- to 100-fold weaker in vitro activity towards the P. aeruginosa LpxC enzyme.[2]

Q3: Is it possible that L-161,240 is being removed from the cell by efflux pumps in P. aeruginosa?

A3: While P. aeruginosa is known for its highly effective efflux pumps, studies using a mutant strain (PAO200) with the major MexAB-OprM efflux pump deleted still showed no susceptibility to L-161,240.[1] This suggests that efflux is not the primary reason for the compound's ineffectiveness.

Q4: Can increasing the permeability of the P. aeruginosa outer membrane improve L-161,240 potency?

Q5: Are there any known synergistic combinations with L-161,240 that are effective against P. aeruginosa?

A5: The available literature does not specifically describe synergistic combinations of L-161,240 with other compounds to target P. aeruginosa. However, the general strategy of using efflux pump inhibitors (EPIs) or combining antimicrobials to enhance activity against multidrug-resistant P. aeruginosa is an active area of research.[5][6][7] For instance, the EPI PAβN has been shown to potentiate the activity of other antibiotics against P. aeruginosa.[5]

Troubleshooting Guide

Problem: No inhibition of P. aeruginosa growth observed with L-161,240 treatment.

Possible Cause Suggested Action
Inherent resistance of P. aeruginosa LpxC This is the most likely reason. Consider this as the baseline for your experiments. To confirm, you can perform an in vitro LpxC activity assay using purified paLpxC or crude cell extracts to directly measure the inhibitory effect of L-161,240.[1][3]
Incorrect compound concentration Verify the concentration and purity of your L-161,240 stock solution. Prepare fresh dilutions for each experiment.
Suboptimal assay conditions Ensure your growth medium, incubation temperature (typically 37°C), and aeration are optimal for P. aeruginosa growth.[3]
Bacterial strain variability While unlikely to be the sole cause for complete resistance, different P. aeruginosa strains may exhibit minor variations in susceptibility. Ensure you are using a well-characterized strain (e.g., PAO1, ATCC 27853).[1]

Problem: Considering strategies to overcome L-161,240 resistance.

Experimental Approach Considerations & Rationale
Use of Efflux Pump Inhibitors (EPIs) Although not the primary resistance mechanism for L-161,240, combining it with a broad-spectrum EPI like PAβN could be explored to see if it has any minor potentiating effect.[5]
Combination with Outer Membrane Permeabilizers While polymyxin B nonapeptide was ineffective, exploring other non-bactericidal membrane permeabilizing agents could be a theoretical approach, though success is not guaranteed based on current data.[1][3]
Structural Modification of L-161,240 The most promising but resource-intensive approach is to use L-161,240 as a scaffold for medicinal chemistry efforts to design novel analogs with improved affinity for the paLpxC active site.[8][9]

Quantitative Data Summary

Table 1: In Vitro Potency of L-161,240 against LpxC Enzymes

Enzyme Source Assay Type IC50 Reference
E. coli (crude extract)LpxC Activity Assay0.03 µM[4]
P. aeruginosa (crude extract)LpxC Activity Assay38-fold higher than E. coli[1][3]
Purified E. coli LpxCLpxC Activity AssaySimilar to crude extract[1][3]
Purified P. aeruginosa LpxCLpxC Activity AssayIncreased susceptibility compared to crude extract, but still significantly less than E. coli[1][3]

Table 2: Minimum Inhibitory Concentrations (MICs) of L-161,240

Bacterial Strain Relevant Characteristics MIC (µg/mL) Reference
E. coliWild-type1[1]
P. aeruginosa (PAO1)Wild-type> 50[1]
P. aeruginosa (ATCC 27853)Wild-type> 50[1]
P. aeruginosa (PAO200)mexAB-oprM deletion mutant> 50[1]
P. aeruginosa (Z61)Hypersusceptible> 50[1]

Experimental Protocols

1. LpxC Enzyme Activity Assay (General Protocol)

This protocol is a generalized representation based on descriptions in the literature.

  • Enzyme Preparation:

    • Prepare crude cell extracts from E. coli and P. aeruginosa by sonication or French press, followed by centrifugation to obtain the soluble fraction.

    • For purified enzyme assays, express and purify recombinant LpxC from both species.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., HEPES buffer, pH 7.5).

    • Add the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

    • Add varying concentrations of the inhibitor (L-161,240).

    • Initiate the reaction by adding the crude extract or purified LpxC.

  • Detection:

    • The product, UDP-3-O-(R-3-hydroxymyristoyl)glucosamine, can be detected by various methods, including radiolabeling of the substrate or coupled enzyme assays.

  • Data Analysis:

    • Measure the rate of product formation at each inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

  • Preparation:

    • Prepare a two-fold serial dilution of L-161,240 in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Prepare a bacterial inoculum of the desired P. aeruginosa strain, adjusted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria, no drug) and negative (medium only) controls.

    • Incubate the plate at 37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Lipid_A_Biosynthesis cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_acyl_GlcNAc LpxA UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_acyl_GlcNAc->UDP_acyl_GlcN LpxC Lipid_X Lipid X UDP_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxH, LpxB, KdtA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxK, LpxL, LpxM L161240 L-161,240 LpxC LpxC L161240->LpxC Troubleshooting_Workflow Start Start: No activity of L-161,240 against P. aeruginosa Check_Controls Verify experimental controls (e.g., positive/negative controls, E. coli susceptibility) Start->Check_Controls Controls_OK Controls are valid? Check_Controls->Controls_OK Fix_Experiment Troubleshoot experimental setup (e.g., media, incubation, compound prep) Controls_OK->Fix_Experiment No Inherent_Resistance Primary cause: Inherent resistance of P. aeruginosa LpxC enzyme Controls_OK->Inherent_Resistance Yes Fix_Experiment->Start Consider_Permeability Consider secondary factors: Membrane Permeability & Efflux Inherent_Resistance->Consider_Permeability Permeability_Test Test with permeabilizers or efflux pump mutants Consider_Permeability->Permeability_Test No_Change Still no activity Permeability_Test->No_Change Conclusion Conclusion: Target enzyme insensitivity is the key limiting factor No_Change->Conclusion Synergistic_Activity cluster_cell P. aeruginosa Cell Target Intracellular Target Efflux_Pump Efflux Pump Antibiotic Antibiotic Antibiotic->Target Inhibits Target Antibiotic->Efflux_Pump Effluxed EPI Efflux Pump Inhibitor (EPI) EPI->Efflux_Pump Inhibits

References

L-161240 assay artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L-161240, a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the zinc-dependent enzyme LpxC.[1] It contains a hydroxamate moiety that chelates the catalytic Zn²⁺ ion in the active site of LpxC, preventing the deacetylation of its substrate and thereby blocking the lipid A biosynthetic pathway.[2][3] This disruption of the outer membrane synthesis leads to bacterial cell death.

Q2: What is the antibacterial spectrum of this compound?

A2: this compound is most effective against Escherichia coli and other members of the Enterobacteriaceae family.[1] However, it is notably inactive against Pseudomonas aeruginosa and Serratia marcescens.[1] This is due to this compound being a significantly less potent inhibitor of the LpxC enzyme from these species, rather than issues with drug efflux or cell permeability.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM). For long-term storage, this stock solution should be kept at -80°C for up to a year.[6] For short-term use, it can be stored at -20°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, it is recommended to perform serial dilutions in DMSO before adding to aqueous buffers or culture media to prevent precipitation.[6]

Q4: Can this compound have off-target effects?

A4: As a hydroxamic acid-containing compound, this compound has the potential to chelate other metal ions.[3][7] This means it could potentially inhibit other metalloenzymes, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs), which could be a concern in eukaryotic cell-based assays or for in vivo studies.[8] It is crucial to include appropriate controls to distinguish between on-target LpxC inhibition and potential off-target effects.

Troubleshooting Guide

This guide addresses common issues and potential artifacts encountered during experiments with this compound.

Issue 1: No or low antibacterial activity observed against expectedly susceptible strains (e.g., E. coli).
Potential Cause Troubleshooting Step
Compound Precipitation: this compound may precipitate out of solution when added directly to aqueous media from a high-concentration DMSO stock.[6]1. Prepare intermediate dilutions of your DMSO stock in DMSO before the final dilution into your aqueous assay buffer or culture medium. 2. Ensure the final DMSO concentration is consistent across all wells and typically below 1%. 3. Pre-warm the stock solution and culture medium to 37°C before dilution to improve solubility.[6] 4. Visually inspect for any precipitate after dilution.
Compound Degradation: Improper storage may lead to reduced activity.1. Ensure stock solutions are stored at -80°C for long-term storage.[6] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Prepare fresh working dilutions for each experiment.
Inoculum Size: An excessively high bacterial inoculum can overwhelm the inhibitor.[9]1. Standardize your bacterial inoculum to 0.5 McFarland standard for susceptibility testing. 2. Verify the CFU/mL of your inoculum by plating serial dilutions.
Media Components: Components in the culture medium could potentially interfere with the compound.1. Use standard, recommended media such as Mueller-Hinton Broth for susceptibility testing.[2] 2. Be aware that complex media components could potentially chelate the inhibitor.
Issue 2: High variability in results between replicate wells or experiments.
Potential Cause Troubleshooting Step
Inconsistent Inoculum: Variation in the number of bacteria added to each well.[9]1. Ensure the bacterial suspension is homogenous before and during inoculation. 2. Use calibrated pipettes for dispensing the inoculum.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the inhibitor and media components.1. Avoid using the outermost wells of the microplate for critical measurements. 2. Fill the outer wells with sterile water or media to maintain humidity.
Assay Artifacts: Interference of this compound with the assay signal (e.g., fluorescence-based readouts).1. Run controls with this compound in cell-free media to check for any intrinsic fluorescence or quenching properties at the wavelengths used. 2. If using a fluorescent assay for LpxC activity, ensure the signal is not affected by the compound itself.
Issue 3: Unexpected activity in cellular assays or against Gram-positive bacteria.
Potential Cause Troubleshooting Step
Off-Target Effects: As a hydroxamate, this compound could inhibit other metalloenzymes.[3][8]1. In eukaryotic cell assays, consider testing for general cytotoxicity. 2. Use a structurally related but inactive control compound if available. 3. If possible, confirm on-target activity by demonstrating an accumulation of the LpxC substrate or a depletion of its product.
Contamination: The observed activity may be due to a contaminating Gram-negative organism.1. Regularly check the purity of your bacterial cultures using Gram staining and plating on selective media.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro LpxC Inhibition

Enzyme Source Substrate Concentration IC₅₀ Reference
E. coli3 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc26 nM[2]
E. coli25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc440 ± 10 nM[2]
P. aeruginosa (crude extract)Not specified38-fold higher than E. coli[5]

Note: The IC₅₀ is dependent on substrate concentration for competitive inhibitors.

Table 2: Minimum Inhibitory Concentrations (MICs)

Bacterial Strain MIC (µg/mL) Reference
E. coli (wild-type)1 - 3[4][6]
E. coli W3110 (M9 minimal medium)0.2[10]
P. aeruginosa> 50[5]

Experimental Protocols & Visualizations

Lipid A Biosynthesis Pathway (Raetz Pathway)

This compound inhibits LpxC, the enzyme responsible for the second step in this critical pathway.

LipidA_Pathway cluster_lpxa cluster_lpxc UDP_GlcNAc UDP-GlcNAc UDP_Acyl_GlcNAc UDP-3-O-(R-3-OH-myristoyl)-GlcNAc UDP_GlcNAc->UDP_Acyl_GlcNAc LpxA Acyl_ACP Acyl-ACP Acyl_ACP->UDP_Acyl_GlcNAc UDP_Acyl_GlcN UDP-3-O-(R-3-OH-myristoyl)-GlcN UDP_Acyl_GlcNAc->UDP_Acyl_GlcN LpxC Lipid_X Lipid X UDP_Acyl_GlcN->Lipid_X LpxD Further_Steps ... Lipid_X->Further_Steps LpxH, LpxB, etc. L161240 This compound L161240->UDP_Acyl_GlcN

Caption: The Raetz pathway for lipid A biosynthesis in E. coli.

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow prep_compound Prepare this compound Serial Dilutions in DMSO, then in MHB inoculate_plate Inoculate 96-Well Plate (Compound dilutions + Inoculum) prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate controls Include Controls: - Growth Control (No drug) - Sterility Control (No bacteria) inoculate_plate->controls incubation Incubate Plate (e.g., 18-24h at 37°C) inoculate_plate->incubation read_results Read Results Visually or by OD600 Measurement incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible bacterial growth read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: LpxC Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from a method for measuring LpxC activity using a fluorometric readout.[2]

Materials:

  • Purified LpxC enzyme

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • This compound dissolved in 100% DMSO

  • o-phthaldialdehyde (OPA) reagent

  • 96-well black microplates, suitable for fluorescence measurements

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate.

  • Enzyme Addition: Prepare a solution of LpxC enzyme in Assay Buffer. Add the enzyme solution to each well containing the test compound. Allow a pre-incubation period of 10-15 minutes at room temperature to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of the LpxC substrate in Assay Buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the product. The deacetylated product has a free amine that can be detected by adding OPA reagent, which fluoresces upon reacting with primary amines.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 455 nm).

  • Data Analysis:

    • Subtract the background fluorescence from a no-enzyme control.

    • Normalize the data to the high (no inhibitor) and low (fully inhibited) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the general principles of the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution in DMSO

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution Plate:

    • In a separate 96-well plate, prepare 2-fold serial dilutions of this compound in MHB. The final volume in each well should be half of the final assay volume (e.g., 50 µL). The concentration should be 2x the desired final concentration.

  • Inoculation:

    • Transfer an equal volume (e.g., 50 µL) of the diluted bacterial inoculum to each well of the compound dilution plate, bringing the total volume to 100 µL.

    • Growth Control: Include wells containing only inoculum and MHB (no drug).

    • Sterility Control: Include wells containing only MHB (no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[2][11] Alternatively, an OD₆₀₀ reading can be taken, with growth inhibition defined as a significant reduction in optical density compared to the growth control.

References

Technical Support Center: L-161,240 Media Composition Effects on MIC Values

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the LpxC inhibitor, L-161,240. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of culture media composition on Minimum Inhibitory Concentration (MIC) values determined for this compound. Accurate and reproducible MIC data is critical for progressing research and development, and understanding potential experimental variables is key to achieving this.

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC of L-161,240 against Escherichia coli?

The MIC of L-161,240 against E. coli can vary significantly depending on the growth medium used. In a rich medium, such as Mueller-Hinton Broth (MHB), the MIC is typically in the range of 1-3 μg/mL.[1] However, in a defined M9 minimal medium, the MIC has been reported to be as low as 0.2 μg/mL against E. coli W3110.[2] This suggests that components within rich media may antagonize the activity of L-161,240.

Q2: Why do my L-161,240 MIC values differ between experiments?

Variations in MIC values can arise from several factors beyond media composition.[3] Key aspects to control for include the density of the starting bacterial culture, the duration of the incubation period, and the specific protocol used for MIC determination.[3] Inoculum size is a critical parameter, and it is recommended to standardize the initial bacterial concentration to approximately 5 x 10^5 CFU/mL.

Q3: How do components of rich media, like Mueller-Hinton Broth, affect L-161,240 MIC values?

While direct studies comprehensively detailing the effects of individual MHB components on L-161,240 MIC are limited, the significant difference in MIC values between MHB and minimal media suggests an antagonistic effect of certain components in rich media. This could be due to several factors, including the presence of peptides and other molecules that may interact with the compound or alter the bacterial outer membrane, thereby reducing the compound's efficacy.

Q4: Can the concentration of divalent cations (Ca²⁺, Mg²⁺) in the media influence L-161,240 MIC values?

Q5: Is L-161,240 susceptible to binding to plasticware, and could this affect my MIC results?

Hydrophobic compounds can be prone to non-specific binding to plastic surfaces, such as those of standard polystyrene microtiter plates. This binding can reduce the effective concentration of the compound in the medium, leading to erroneously high MIC values. While specific studies on L-161,240's binding properties are not available, for other hydrophobic or cationic antimicrobial compounds, the use of low-binding plates, often made of polypropylene, is recommended to mitigate this issue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected MIC values in rich media (e.g., MHB) Antagonism by media components.Consider performing parallel experiments in a defined minimal medium (e.g., M9) to establish a baseline MIC. This can help confirm if media components are influencing the results.
Inconsistent MIC values between experimental runs Variation in inoculum density.Standardize the inoculum preparation. Ensure that the bacterial culture is in the logarithmic growth phase and dilute it to a final concentration of 5 x 10^5 CFU/mL in the test wells.
Variation in media preparation.Use a standardized, commercially available medium like Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure lot-to-lot consistency of cation concentrations and other components.
No bacterial growth in control wells Issues with the bacterial inoculum or media.Verify the viability of the bacterial stock. Ensure the growth medium is properly prepared and not contaminated.
Compound precipitation in media Poor solubility of L-161,240.L-161,240 is hydrophobic. Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into the aqueous-based growth medium, ensure the final solvent concentration is low (typically ≤1%) and does not inhibit bacterial growth. Perform a solubility check of the compound in the chosen medium at the highest tested concentration.
Edge effects in 96-well plates Evaporation from wells on the plate perimeter.To minimize evaporation, incubate plates in a humidified chamber. Alternatively, the outer wells can be filled with sterile water or media and not used for experimental data collection.

Data Presentation

Table 1: Reported MIC Values of L-161,240 against E. coli

Bacterial StrainGrowth MediumMIC (µg/mL)Reference
E. coli (wild-type)Mueller-Hinton Broth1 - 3[1]
E. coli W3110M9 Minimal Medium0.2[2]

Experimental Protocols

Protocol for Broth Microdilution MIC Assay for L-161,240

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted for a hydrophobic compound like L-161,240.

1. Preparation of L-161,240 Stock Solution: a. Dissolve L-161,240 powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Store the stock solution at -20°C or as recommended by the supplier.

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). c. Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard). d. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

3. Preparation of Microtiter Plates: a. Use sterile 96-well polypropylene microtiter plates to minimize potential compound binding. b. In the first column of wells, add the appropriate volume of L-161,240 stock solution to the growth medium to achieve twice the highest desired final concentration. Ensure the DMSO concentration does not exceed 2% in this initial dilution. c. Perform serial two-fold dilutions of the compound across the plate by transferring half the volume from one well to the next. d. The final volume in each well should be half of the total final assay volume (e.g., 50 µL in a final volume of 100 µL).

4. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the compound dilutions. b. Include a positive control well (bacteria in media with DMSO, no compound) and a negative control well (media only) on each plate. c. Seal the plates to prevent evaporation and incubate at 37°C for 18-24 hours.

5. Determination of MIC: a. After incubation, determine the MIC by visual inspection for the lowest concentration of L-161,240 that completely inhibits visible bacterial growth. b. A microplate reader can also be used to measure the optical density at 600 nm (OD₆₀₀) to aid in determining the MIC.

Visualizations

LpxC_Signaling_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC (Deacetylase) Target of L-161,240 UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Acyl-ACP Lipid_A Lipid A (LPS anchor) LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN Acetate Further_Steps Further Enzymatic Steps LpxD->Further_Steps Further_Steps->Lipid_A L161240 L-161,240 L161240->LpxC

Caption: LpxC signaling pathway and the inhibitory action of L-161,240.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Add_Inoculum Add Bacterial Inoculum to each well Prep_Inoculum->Add_Inoculum Prep_Compound Prepare L-161,240 Stock (in DMSO) Serial_Dilution Perform Serial Dilution of L-161,240 in 96-well plate (polypropylene) Prep_Compound->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Determine MIC (Visual or OD600) Incubate->Read_MIC

Caption: Experimental workflow for determining the MIC of L-161,240.

References

Validation & Comparative

L-161,240 vs. CHIR-090: A Comparative Guide to Two Seminal LpxC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key LpxC inhibitors, L-161,240 and CHIR-090. It delves into their mechanism of action, antibacterial spectrum, and the experimental data that define their distinct profiles.

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of lipid A, an essential part of the outer membrane of most Gram-negative bacteria.[1][2] Its absence in mammalian cells makes it an attractive target for the development of novel antibiotics.[2] This guide focuses on two pioneering inhibitors of LpxC: L-161,240, one of the first potent synthetic inhibitors identified, and CHIR-090, a subsequent compound with a significantly broader spectrum of activity.

Mechanism of Action: Targeting a Conserved Pathway

Both L-161,240 and CHIR-090 function by inhibiting the zinc-dependent metalloamidase activity of LpxC.[2][3] LpxC catalyzes the second and committed step in the lipid A biosynthetic pathway. By blocking this step, these inhibitors prevent the formation of lipid A, leading to a compromised outer membrane and ultimately, bacterial cell death.

The primary mechanism of inhibition for both compounds involves chelation of the catalytic zinc ion in the active site of LpxC, a feature common to many LpxC inhibitors which often contain a hydroxamate group for this purpose.[2][3] CHIR-090 is characterized as a two-step, slow, tight-binding inhibitor of LpxC from Escherichia coli and Aquifex aeolicus.[2][3][4] This type of inhibition involves an initial rapid formation of an enzyme-inhibitor complex, followed by a slower isomerization to a more stable, tightly bound complex, which contributes to its potent activity.[5] L-161,240 is described as a competitive inhibitor of E. coli LpxC.[3]

Signaling Pathway and Experimental Workflow

The inhibition of LpxC disrupts the lipid A biosynthetic pathway, a critical process for Gram-negative bacteria. The following diagrams illustrate this pathway and a general workflow for evaluating LpxC inhibitors.

LipidA_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC (Deacetylation) Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Disaccharide Disaccharide Intermediate Lipid_X->Disaccharide LpxH, LpxB Lipid_A Lipid A Disaccharide->Lipid_A LpxK, LpxL, LpxM Inhibitor L-161,240 / CHIR-090 Inhibitor->UDP_3_O_acyl_GlcN Inhibition

Caption: The Lipid A Biosynthetic Pathway and the Site of LpxC Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme Assay LpxC Enzyme Inhibition Assay (IC50 Determination) MIC Assay Antimicrobial Susceptibility Testing (MIC Determination) Enzyme Assay->MIC Assay Toxicity Toxicity Studies MIC Assay->Toxicity Efficacy Murine Infection Models (e.g., Sepsis, Thigh Infection) Toxicity->Efficacy Compound Synthesis Inhibitor Synthesis (L-161,240, CHIR-090) Compound Synthesis->Enzyme Assay

Caption: General Experimental Workflow for the Evaluation of LpxC Inhibitors.

Comparative Performance Data

The primary distinction between L-161,240 and CHIR-090 lies in their antibacterial spectrum, particularly their activity against Pseudomonas aeruginosa. While L-161,240 is potent against E. coli, it is largely inactive against P. aeruginosa.[6][7] In contrast, CHIR-090 demonstrates potent, broad-spectrum activity against a range of Gram-negative pathogens, including P. aeruginosa.[2][3][4][5]

ParameterL-161,240CHIR-090Reference
Target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)[2][3]
Mechanism Competitive InhibitorTwo-step, slow, tight-binding inhibitor[2][3][4]
OrganismL-161,240CHIR-090Reference
E. coli 1 µg/mL0.2 µg/mL[6][8]
P. aeruginosa > 50 µg/mL0.5 µg/mL (for strain PAO1)[1][6]
Enzyme SourceL-161,240CHIR-090Reference
E. coli 50 nM4.0 nM (Ki), 0.5 nM (Ki*)[3][9][10]
P. aeruginosa Poor inhibitorPotent inhibitor[6][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are outlines of key experimental protocols used to evaluate L-161,240 and CHIR-090.

LpxC Enzyme Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of the LpxC enzyme by 50%.

  • Enzyme and Substrate Preparation: Purified LpxC enzyme from the target organism (e.g., E. coli, P. aeruginosa) is prepared. The substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is also prepared.

  • Assay Reaction: The enzyme is incubated with varying concentrations of the inhibitor (L-161,240 or CHIR-090) in a suitable buffer. The reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The rate of product formation (UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine and acetate) is measured over time. This can be done using various methods, such as radiolabeling the substrate and measuring the release of radiolabeled acetate, or by using a coupled-enzyme assay that leads to a change in absorbance or fluorescence.

  • Data Analysis: The reaction rates at different inhibitor concentrations are plotted, and the IC50 value is calculated by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: The bacterial strain of interest (e.g., E. coli, P. aeruginosa) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Preparation of Inoculum: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Inhibitors: The inhibitors are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor in which no visible bacterial growth is observed.

Conclusion

L-161,240 and CHIR-090 represent important milestones in the development of LpxC inhibitors. While L-161,240 demonstrated the potential of targeting LpxC for antibacterial therapy against organisms like E. coli, its narrow spectrum limited its clinical utility.[6][7] CHIR-090 overcame this limitation, exhibiting potent activity against a broader range of clinically relevant Gram-negative pathogens, including the notoriously difficult-to-treat P. aeruginosa.[1][3][4][5] The success of CHIR-090 has paved the way for the continued development of new LpxC inhibitors as a promising new class of antibiotics to combat the growing threat of multidrug-resistant Gram-negative bacteria.[2][9] The comparative data and experimental frameworks presented in this guide offer a valuable resource for researchers in the field of antibiotic discovery and development.

References

A Comparative Analysis of L-161,240 and BB-78485: Potent Inhibitors of LpxC for Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro activity of two prominent LpxC inhibitors, L-161,240 and BB-78485. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental procedures.

L-161,240 and BB-78485 are both potent inhibitors of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3][4] The absence of a homologous enzyme in mammals makes LpxC an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3] Both L-161,240, a phenyloxazoline-based hydroxamic acid, and BB-78485, a sulfonamide derivative of an α-(R)-amino hydroxamic acid, function by chelating the active site zinc ion of LpxC.[5][6]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of L-161,240 and BB-78485 against E. coli LpxC has been evaluated in multiple studies. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibition of E. coli LpxC

CompoundIC50 (nM)Ki (nM)Assay Conditions
L-161,240 440 ± 10[5]50[1][7]25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc
26[5]3 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc
BB-78485 160 ± 70[5][8]20[1]25 µM UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

OrganismL-161,240 MIC (µg/mL)BB-78485 MIC (µg/mL)
Escherichia coli1 - 3[6]1[9]
Pseudomonas aeruginosa> 100[2]> 32[9]
Serratia marcescensNot active[1]2 - 4[9]
Burkholderia cepaciaNot reported2 - 4[9]
Klebsiella pneumoniaeNot reported2 - 4[9]

Comparative Analysis of Activity

As the data indicates, BB-78485 demonstrates more potent inhibition of E. coli LpxC at a higher substrate concentration compared to L-161,240.[5] Furthermore, BB-78485 exhibits a broader spectrum of antibacterial activity, inhibiting the growth of a range of Gram-negative pathogens, including Serratia, Burkholderia, and Klebsiella species, against which L-161,240 is not effective.[1][9] However, it is important to note that neither compound is significantly active against Pseudomonas aeruginosa.[1][2][9] The reduced susceptibility of P. aeruginosa to these inhibitors is attributed to differences in the LpxC enzyme itself rather than membrane permeability or efflux mechanisms.[9][10] Structural studies have revealed that the E. coli LpxC has a flexible loop that can accommodate bulkier inhibitors like L-161,240 and BB-78485, a feature that is absent in the P. aeruginosa ortholog.[9][10]

Experimental Methodologies

The following section details the protocol for a key experiment used to determine the in vitro inhibitory activity of L-161,240 and BB-78485 against LpxC.

In Vitro LpxC Inhibition Assay (Fluorometric)

This assay measures the activity of LpxC by detecting the formation of the deacetylated product, a sugar amine, using the fluorescent reagent o-phthaldialdehyde (OPA).[5]

Materials:

  • Black 96-well microplates

  • LpxC enzyme (from E. coli)

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc

  • Assay Buffer: 40 mM MES, pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol

  • Inhibitors (L-161,240, BB-78485) dissolved in DMSO

  • Stopping Solution: 0.625 M Sodium Hydroxide (NaOH)

  • Neutralization Solution: 0.625 M Acetic Acid

  • OPA Reagent: o-phthaldialdehyde and 2-mercaptoethanol in 0.1 M borax buffer, pH 9.5

  • Fluorometer (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare reaction mixtures in the 96-well plate containing assay buffer, the substrate (25 µM), and the inhibitor at various concentrations (or DMSO for control). The final DMSO concentration should be 2% (v/v).

  • Initiate the reaction by adding the LpxC enzyme (final concentration ~1.5 nM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of 0.625 M NaOH.

  • Incubate at 37°C for 10 minutes to hydrolyze the 3-O-acyl ester.

  • Neutralize the reaction by adding 40 µL of 0.625 M acetic acid.

  • Add 120 µL of the OPA reagent to each well to derivatize the sugar amine product.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_A Lipid A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN Other_enzymes ... LpxD->Other_enzymes Other_enzymes->Lipid_A Inhibitor L-161240 BB-78485 Inhibitor->LpxC

Caption: The Lipid A biosynthesis pathway, highlighting the inhibition of LpxC.

LpxC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Reaction Mix (Buffer, Substrate, Inhibitor) B Add LpxC Enzyme A->B C Incubate at 37°C for 30 min B->C D Stop Reaction with NaOH C->D E Hydrolyze Ester D->E F Neutralize with Acetic Acid E->F G Add OPA Reagent F->G H Measure Fluorescence G->H

Caption: Workflow for the in vitro LpxC fluorometric inhibition assay.

References

L-161,240: A Potent Inhibitor of LpxC in the Lipid A Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of L-161,240 as a specific inhibitor of the metalloenzyme LpxC, a crucial target in Gram-negative bacteria. This guide provides a comparative analysis with other LpxC inhibitors, supported by experimental data and detailed protocols.

L-161,240 is a synthetic, hydroxamate-containing compound identified as a potent inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][4][5][6] The essentiality of the LpxC-catalyzed reaction for the viability of most Gram-negative bacteria makes it a prime target for the development of novel antibiotics.[1][2]

Comparative Analysis of LpxC Inhibitors

L-161,240 exhibits potent, species-specific inhibitory activity. It is highly effective against Escherichia coli LpxC but shows significantly weaker activity against the LpxC enzyme from Pseudomonas aeruginosa.[1][2][4][7] This differential activity has been a subject of extensive research to understand the structural and molecular basis of inhibitor binding and to guide the development of broad-spectrum LpxC inhibitors. The following tables summarize the in vitro and in vivo activities of L-161,240 in comparison to other notable LpxC inhibitors.

InhibitorTarget OrganismIC₅₀ (nM)Reference(s)
L-161,240 E. coli26 - 50[3][8][9]
P. aeruginosa>10,000[2]
BB-78484 E. coli400[8]
BB-78485 E. coli160[8]
CHIR-090 E. coli2[3]
P. aeruginosa60[10]
LpxC-4 K. pneumoniae4[10]
P. aeruginosa35[10]

Table 1: In Vitro Inhibitory Activity of LpxC Inhibitors. The 50% inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the enzymatic activity of LpxC by half.

InhibitorOrganismMIC (µg/mL)Reference(s)
L-161,240 E. coli1[2]
P. aeruginosa>50[2]
BB-78484 E. coli0.5[8]
BB-78485 E. coli0.25[8]
CHIR-090 E. coli0.004[10]
P. aeruginosa2[10]
LpxC-4 K. pneumoniae1[10]
P. aeruginosa4[10]

Table 2: In Vivo Antibacterial Activity of LpxC Inhibitors. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols for L-161,240 Validation

The validation of L-161,240 as a specific LpxC inhibitor has been established through a series of key experiments.

In Vitro LpxC Enzyme Inhibition Assay

This assay directly measures the ability of L-161,240 to inhibit the enzymatic activity of purified LpxC.

  • Enzyme and Substrate: Purified LpxC enzyme from E. coli and P. aeruginosa is used. The substrate is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Assay Principle: The deacetylase activity of LpxC is monitored by measuring the release of acetate from the substrate. This can be done using a variety of methods, including radiolabeling the acetyl group or using a coupled enzymatic assay to detect acetate.

  • Procedure:

    • The LpxC enzyme is pre-incubated with varying concentrations of L-161,240.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed is quantified.

    • The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Promoter Replacement and Gene Swapping Experiments

These genetic experiments provide in vivo evidence that LpxC is the primary target of L-161,240.

  • Objective: To demonstrate that the susceptibility of a bacterial strain to L-161,240 is determined by the origin of the lpxC gene it expresses.

  • Methodology:

    • Promoter Replacement: The native promoter of the lpxC gene in P. aeruginosa is replaced with an arabinose-inducible promoter. This allows for the controlled expression of the endogenous P. aeruginosa lpxC.

    • Gene Swapping: A P. aeruginosa strain with the arabinose-inducible lpxC promoter is transformed with a plasmid carrying the E. coli lpxC gene.

    • Susceptibility Testing: The growth of these engineered strains is monitored in the presence and absence of L-161,240 and arabinose.

  • Expected Results:

    • In the absence of arabinose (endogenous P. aeruginosa lpxC is not expressed), the strain expressing the E. coli lpxC gene is susceptible to L-161,240.[2][4][7]

    • In the presence of arabinose (endogenous P. aeruginosa lpxC is expressed), the strain becomes resistant to L-161,240.[4]

    • Conversely, an E. coli strain engineered to be dependent on the P. aeruginosa lpxC gene becomes resistant to L-161,240.[2][4][7]

Visualizing the LpxC Pathway and Experimental Workflow

The following diagrams illustrate the central role of LpxC in lipid A biosynthesis and the experimental logic for validating L-161,240 as a specific inhibitor.

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxD LpxD, LpxH, LpxB, LpxK, LpxL, LpxM UDP_3_O_acyl_GlcN->LpxD Lipid_A Lipid A LpxA->UDP_3_O_acyl_GlcNAc Acyl-ACP LpxC->UDP_3_O_acyl_GlcN Deacetylation LpxD->Lipid_A L_161240 L-161,240 L_161240->LpxC

Caption: The LpxC-catalyzed deacetylation is the committed step in Lipid A biosynthesis.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Purified_LpxC Purified LpxC (E. coli & P. aeruginosa) Enzyme_Assay Enzyme Inhibition Assay with L-161,240 Purified_LpxC->Enzyme_Assay IC50 Determine IC₅₀ Enzyme_Assay->IC50 Conclusion Conclusion: L-161,240 specifically inhibits LpxC IC50->Conclusion P_aeruginosa P. aeruginosa Promoter_Replacement Replace lpxC promoter with arabinose-inducible promoter P_aeruginosa->Promoter_Replacement Gene_Swap Introduce plasmid with E. coli lpxC gene Promoter_Replacement->Gene_Swap Growth_Assay Growth Assay with L-161,240 +/- Arabinose Gene_Swap->Growth_Assay Susceptibility Determine Susceptibility Growth_Assay->Susceptibility Susceptibility->Conclusion

Caption: Experimental workflow for validating L-161,240 as a specific LpxC inhibitor.

References

A Comparative Analysis of L-161,240 with Other Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of the experimental antibiotic L-161,240 with other antimicrobial agents. The focus is on its performance as an inhibitor of the bacterial enzyme LpxC, a critical component in the biosynthesis of lipid A in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and relevant biological pathways.

Introduction to L-161,240

L-161,240 is a potent and competitive inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[2][3] As a hydroxamate-containing compound, L-161,240 is believed to exert its inhibitory effect by chelating the catalytic zinc ion within the active site of LpxC.[4] While demonstrating significant efficacy against Escherichia coli, its activity against other clinically relevant Gram-negative pathogens, such as Pseudomonas aeruginosa, is limited due to reduced potency against the specific LpxC enzyme variant in these organisms.[5]

Quantitative Performance Analysis

The following tables summarize the in vitro activity of L-161,240 and its comparators, including other LpxC inhibitors and antibiotics from different classes. The data is presented as Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50), providing a quantitative basis for comparison.

Table 1: Comparative IC50 Values of LpxC Inhibitors against E. coli LpxC

CompoundIC50 (nM)
L-161,240440 ± 10
BB-78484400 ± 90
BB-78485160 ± 70

Note: The IC50 value for L-161,240 was determined using a higher substrate concentration, which can increase the apparent IC50 for a competitive inhibitor.[6]

Table 2: Comparative MIC (µg/mL) of LpxC Inhibitors against Gram-Negative Bacteria

OrganismL-161,240BB-78484BB-78485CHIR-090
Escherichia coli10.50.250.008-0.5
Pseudomonas aeruginosa>50>32>320.0625-0.5
Klebsiella pneumoniae-0.50.250.03-0.25
Serratia marcescens>10021-
Morganella morganii-84-
Haemophilus influenzae->324-
Moraxella catarrhalis->324-

Table 3: Comparative MIC (µg/mL) of Other Antibiotic Classes against Gram-Negative Bacteria

OrganismCiprofloxacin (Fluoroquinolone)Gentamicin (Aminoglycoside)Ceftazidime (β-Lactam)
Escherichia coli≤0.25 - >320.25 - >1280.25 - >128
Pseudomonas aeruginosa0.5 - >320.5 - >1281 - >128
Klebsiella pneumoniae≤0.25 - >320.5 - >1280.5 - >128
Enterobacter spp.≤0.25 - >32-0.5 - >128

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to generate the quantitative data presented above.

LpxC Inhibition Assay

The in vitro activity of LpxC inhibitors is determined by measuring the enzymatic activity of LpxC in the presence of varying concentrations of the inhibitor.

Workflow for LpxC Inhibition Assay

LpxC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare reaction buffer E Add buffer, substrate, and inhibitor to microplate wells A->E B Prepare LpxC enzyme solution F Initiate reaction by adding LpxC enzyme B->F C Prepare substrate (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) C->E D Prepare inhibitor solutions (serial dilutions) D->E E->F G Incubate at 37°C F->G H Stop reaction G->H I Add detection reagent H->I J Measure signal (e.g., fluorescence) I->J K Plot signal vs. inhibitor concentration J->K L Calculate IC50 value K->L

Caption: Workflow for determining the IC50 of LpxC inhibitors.

Materials and Reagents:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Inhibitor compound

  • Detection reagent (e.g., o-phthaldialdehyde for fluorescence-based assays)

  • 96-well microplates

Procedure:

  • Reaction mixtures are prepared in the wells of a 96-well plate containing reaction buffer, the substrate, and varying concentrations of the inhibitor compound.

  • The enzymatic reaction is initiated by the addition of the LpxC enzyme.

  • The plate is incubated at 37°C for a defined period.

  • The reaction is terminated, often by the addition of a strong base or acid.

  • A detection reagent is added to quantify the amount of product formed.

  • The signal (e.g., fluorescence) is measured using a plate reader.

  • The 50% inhibitory concentration (IC50) is calculated by plotting the signal against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Result Interpretation A Prepare serial dilutions of antibiotic in microplate C Inoculate each well with the bacterial suspension A->C B Prepare bacterial inoculum to a standardized concentration B->C D Incubate plates at 37°C for 16-20 hours C->D E Visually inspect wells for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

  • Test antibiotic

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

Procedure:

  • A two-fold serial dilution of the antibiotic is prepared in the wells of a 96-well microplate containing CAMHB.

  • A standardized inoculum of the test bacterium is prepared.

  • Each well is inoculated with the bacterial suspension.

  • The microplate is incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Signaling Pathways and Mechanism of Action

L-161,240 targets a crucial step in the biosynthesis of lipid A, a complex pathway essential for the integrity of the Gram-negative outer membrane.

Lipid A Biosynthesis Pathway and LpxC Inhibition

The biosynthesis of lipid A, also known as the Raetz pathway, involves a series of enzymatic steps. LpxC catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Inhibition of this step is lethal to the bacterium.

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA WaaA Kdo2_Lipid_IVA->WaaA Lipid_A Lipid A LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN Acetate LpxD->Lipid_X LpxB LpxB LpxH->LpxB LpxK LpxK LpxB->LpxK LpxK->Kdo2_Lipid_IVA WaaA->Lipid_A L161240 L-161,240 L161240->LpxC Inhibition

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of L-161,240 on LpxC.

Conclusion

L-161,240 is a potent inhibitor of E. coli LpxC, demonstrating the potential of targeting the lipid A biosynthesis pathway for the development of novel antibiotics against Gram-negative bacteria. However, its narrow spectrum of activity, particularly its lack of efficacy against P. aeruginosa, highlights the challenges in developing broad-spectrum LpxC inhibitors. The comparative data presented in this guide underscore the need for continued research to identify and optimize LpxC inhibitors with improved activity against a wider range of clinically important Gram-negative pathogens. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in this field.

References

L-161240: A Comparative Analysis of LpxC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitor L-161240 with other known inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial metalloenzyme in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria, making it a prime target for the development of novel antibiotics. This document presents key inhibitory values, detailed experimental protocols for their determination, and visual representations of the relevant biological pathway and experimental workflow.

Performance Comparison of LpxC Inhibitors

The inhibitory activity of this compound and its alternatives against LpxC is summarized below. The data highlights the varying potencies of these compounds, which are often dependent on the bacterial species from which the LpxC enzyme is derived.

CompoundTarget EnzymeKi (nM)IC50 (nM)Organism
This compound LpxC50[1]30[2]Escherichia coli
CHIR-090LpxC4[3][4][5][6]-Escherichia coli
CHIR-090LpxC340[5][6]-Rhizobium leguminosarum
BB-78485LpxC-160[7]Escherichia coli
ACHN-975LpxC-0.02Enterobacteriaceae spp.[8]
LPC-233LpxC0.22 (KI)[9]-Escherichia coli
LPC-233LpxC0.0089 (KI*)[9]-Escherichia coli

Note: Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity. IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%. KI and KI for LPC-233 represent the initial encounter complex and a more stable, high-affinity complex, respectively, indicative of a slow-binding inhibitor.*

Experimental Protocol: Determination of LpxC Inhibition (IC50 and Ki)

This protocol outlines a fluorescence-based assay to determine the IC50 and subsequently the Ki value of a test compound against LpxC.[10]

Materials:

  • Purified LpxC enzyme

  • Substrate: UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.02% Brij 35

  • Test compound (inhibitor) dissolved in DMSO

  • Stopping Solution: 0.625 M Sodium Hydroxide (NaOH)

  • Neutralization Solution: 0.625 M Acetic Acid

  • Detection Reagent: o-phthaldialdehyde (OPA) solution. To prepare, dissolve 10 mg of OPA in 1 mL of methanol, dilute with 24 mL of 0.1 M sodium borate buffer, and add 2.5 µL of 2-mercaptoethanol.

  • 96-well microplate

  • Plate reader capable of fluorescence measurement (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well microplate, add 2 µL of the diluted test compound solutions to the appropriate wells. For the control (no inhibition), add 2 µL of DMSO.

  • Enzyme Reaction:

    • Add 93 µL of a solution containing the substrate (final concentration, e.g., 25 µM) in assay buffer to each well.

    • To initiate the reaction, add 5 µL of a solution of purified LpxC (e.g., final concentration 15 nM) in assay buffer to each well.

    • Incubate the plate at 37°C for 30 minutes in a plate shaker.

  • Reaction Termination and Neutralization:

    • Stop the enzymatic reaction by adding 40 µL of 0.625 M NaOH to each well.

    • Incubate for 10 minutes at room temperature.

    • Neutralize the reaction by adding 40 µL of 0.625 M acetic acid to each well.

  • Fluorescence Detection:

    • Add 120 µL of the OPA detection reagent to each well. The OPA reacts with the deacetylated product to form a fluorescent isoindole.

    • Measure the fluorescence using a plate reader at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [S]/KM)

      • Where [S] is the substrate concentration and KM is the Michaelis constant of the enzyme for the substrate. The KM value should be determined experimentally in a separate enzyme kinetics assay.

Visualizing the Science

To better understand the experimental process and the biological context, the following diagrams have been generated.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction Mixture cluster_detection Detection cluster_analysis Data Analysis LpxC LpxC Enzyme Mix Incubate at 37°C LpxC->Mix Substrate Substrate (UDP-3-O-acyl-GlcNAc) Substrate->Mix Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Stop Stop Reaction (NaOH) Mix->Stop Neutralize Neutralize (Acetic Acid) Stop->Neutralize OPA Add OPA Reagent Neutralize->OPA Measure Measure Fluorescence (Ex: 340nm, Em: 460nm) OPA->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Competitive Binding Assay Workflow

The lipid A biosynthesis pathway, also known as the Raetz pathway, is essential for the formation of the outer membrane in Gram-negative bacteria. LpxC catalyzes a critical, committed step in this pathway.

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxH LpxH Lipid_X->LpxH Disaccharide_1_P Disaccharide-1-P (Lipid IVA) LpxB LpxB Disaccharide_1_P->LpxB LpxK LpxK Disaccharide_1_P->LpxK Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA WaaA (KdtA) Kdo2_Lipid_IVA->WaaA Kdo2_Lipid_A (Kdo)2-Lipid A LpxL_LpxM LpxL, LpxM Kdo2_Lipid_A->LpxL_LpxM LPS Lipopolysaccharide (LPS) LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_X LpxH->Disaccharide_1_P LpxK->Kdo2_Lipid_IVA WaaA->Kdo2_Lipid_A LpxL_LpxM->LPS Inhibitor This compound Inhibitor->LpxC

Lipid A Biosynthesis Pathway Inhibition

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel antibacterial agents targeting the LpxC enzyme. The provided data and methodologies are intended to facilitate the objective comparison of inhibitor potencies and to support further investigation in this critical area of antibiotic research.

References

Comparative Analysis of L-161,240 and Other LpxC Inhibitors in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the LpxC inhibitor L-161,240 with other inhibitors, focusing on performance, cross-resistance profiles, and the underlying experimental data. The information is intended to support research and development efforts in the field of novel Gram-negative antibacterial agents.

Introduction to LpxC Inhibition

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical enzyme in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] LpxC catalyzes the first committed step in this essential pathway, making it a highly promising target for new antibiotics.[2][3] L-161,240, a phenyloxazoline-based hydroxamic acid inhibitor, was one of the first potent inhibitors of LpxC discovered.[4][5] While effective against Escherichia coli, its limited spectrum, particularly its inactivity against Pseudomonas aeruginosa, has driven further research into new LpxC inhibitors with broader activity.[1][3] This guide examines cross-resistance studies involving L-161,240 and other notable LpxC inhibitors.

Lipid A Biosynthesis Pathway and LpxC Inhibition

The diagram below illustrates the initial steps of the Raetz pathway for lipid A biosynthesis, highlighting the crucial role of LpxC. LpxC inhibitors block the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby halting the entire downstream pathway and preventing the formation of the outer membrane.

LipidA_Pathway cluster_inhibition Inhibition Point UDP_GlcNAc UDP-GlcNAc UDP_Acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_Acyl_GlcNAc LpxA LpxC LpxC (Deacetylase) UDP_Acyl_GlcNAc->LpxC UDP_Acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_Diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_Acyl_GlcN->UDP_Diacyl_GlcN LpxD Downstream Downstream Lipid A Synthesis UDP_Diacyl_GlcN->Downstream LpxH, LpxB, etc. LpxC->UDP_Acyl_GlcN Inhibitors L-161,240 CHIR-090 BB-78485 Inhibitors->LpxC

Caption: The LpxC enzyme catalyzes the committed step in Lipid A biosynthesis.

Comparative Inhibitor Potency

The in vitro potency of L-161,240 has been evaluated against that of other LpxC inhibitors, such as BB-78484, BB-78485, and CHIR-090. Potency is typically measured by the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the minimum inhibitory concentration (MIC) required to prevent bacterial growth.

InhibitorTarget Enzyme/OrganismIC50 (nM)Ki (nM)MIC (µg/mL)Reference
L-161,240 E. coli LpxC440 ± 10500.2 - 3[1][4][6][7]
P. aeruginosa LpxC>10,000->100[3][8]
BB-78484 E. coli LpxC400 ± 90-2[4][6]
BB-78485 E. coli LpxC160 ± 70205[6][7]
CHIR-090 E. coli LpxC-40.2[4][7]
PF-04753299 E. coli--1[7]
PF-05081090 E. coli--0.2[7]

Cross-Resistance Studies

Cross-resistance occurs when a bacterium develops resistance to one drug that also confers resistance to other, often structurally related, drugs. Studies have shown that the primary driver of L-161,240's inactivity against P. aeruginosa is not bacterial impermeability or efflux, but rather its significantly lower potency against the P. aeruginosa LpxC enzyme isoform.[1][8] An E. coli strain engineered to express the P. aeruginosa lpxC gene becomes resistant to L-161,240.[8]

Resistance to LpxC inhibitors in susceptible organisms like E. coli is infrequent but can be selected for in the laboratory.

InhibitorOrganismResistance FrequencyPrimary Resistance MechanismReference
L-161,240 E. coli~10⁻⁹Mutation in lpxC target gene[1]
BB-78484 E. coli~10⁻⁹Mutation in lpxC or fabZ gene[1][6]
CHIR-090 E. coli~10⁻⁹Mutation in lpxC target gene[1]
CHIR-090 P. aeruginosaNot ReportedUpregulation of efflux pumps (MexAB-OprM, MexCD-OprJ)[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for comparing inhibitors. Below are protocols for key assays used in the evaluation of L-161,240 and its counterparts.

LpxC Enzyme Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of LpxC by detecting the formation of the product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcN, which has a free amine that can be quantified.

Workflow for IC50 Determination

IC50_Workflow A Prepare serial dilutions of inhibitor (e.g., L-161,240) C Add inhibitor dilutions and pre-incubate A->C B Add purified LpxC enzyme to assay buffer B->C D Initiate reaction by adding substrate (UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc) C->D E Incubate at 30°C D->E F Stop reaction and add OPA reagent (o-phthaldialdehyde) E->F G Measure fluorescence (Excitation: 340nm, Emission: 455nm) F->G H Plot fluorescence vs. inhibitor concentration and calculate IC50 value G->H

Caption: Workflow for determining the IC50 of an LpxC inhibitor.

Methodology:

  • Reagents: Purified LpxC enzyme, assay buffer (e.g., 50 mM HEPES, pH 7.5), substrate UDP-3-O-(R-3-hydroxymyristoyl)GlcNAc, test inhibitor (L-161,240 or other), OPA (o-phthaldialdehyde) reagent.

  • Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In a microplate, combine the LpxC enzyme and the inhibitor dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background). c. Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature. d. Initiate the enzymatic reaction by adding the substrate to all wells. The final substrate concentration should be near its Km value for competitive inhibitors.[6] e. Incubate the plate at 30°C for a fixed time (e.g., 30 minutes). f. Terminate the reaction and add OPA reagent, which reacts with the primary amine of the deacetylated product to yield a fluorescent adduct. g. Read the fluorescence on a plate reader (Excitation ~340 nm, Emission ~455 nm).

  • Data Analysis: Subtract the background fluorescence, normalize the data to the 100% activity control, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

Methodology:

  • Materials: Mueller-Hinton broth, bacterial inoculum (E. coli, P. aeruginosa), test inhibitor, 96-well microtiter plates.

  • Procedure: a. Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth. b. Prepare two-fold serial dilutions of the test inhibitor in the broth directly in the microtiter plate. c. Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the inhibitor at which no visible turbidity (bacterial growth) is observed.[7]

Selection of Resistant Mutants

This protocol is designed to isolate and quantify the frequency of spontaneous mutations that confer resistance to an LpxC inhibitor.

Workflow for Selecting Resistant Mutants

Resistance_Workflow A Grow overnight culture of susceptible bacteria (e.g., E. coli W3110) B Plate serial dilutions on drug-free agar to determine total viable count (CFU/mL) A->B C Plate concentrated cell suspension on agar containing inhibitor at 4x-8x MIC A->C E Count colonies on both drug-free (from B) and drug-containing plates (from C) B->E D Incubate plates at 37°C for 24-48 hours C->D D->E G Isolate resistant colonies for further analysis (MIC re-testing, gene sequencing of lpxC, fabZ, etc.) D->G F Calculate mutation frequency: (Colonies on drug plate) / (Total viable cells plated) E->F

Caption: Experimental workflow for selecting and characterizing resistant mutants.

Methodology:

  • Grow a large-volume culture of the susceptible bacterial strain (e.g., E. coli) to a high density.

  • Determine the total number of viable cells (Colony Forming Units, CFU) by plating serial dilutions on drug-free agar plates.

  • Plate a known, high number of cells (e.g., 10⁹ to 10¹⁰ CFU) onto agar plates containing the LpxC inhibitor at a concentration of 4 to 8 times its MIC.[1]

  • Incubate the plates for 24-48 hours.

  • Count the number of colonies that grow on the inhibitor-containing plates. These are spontaneous resistant mutants.

  • Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.[1]

  • Isolate the resistant colonies for further characterization, including re-testing the MIC to confirm resistance and sequencing candidate genes like lpxC and fabZ to identify mutations.[6]

Conclusion

The study of L-161,240 and its comparison with other LpxC inhibitors reveals critical insights for antibacterial drug development. While L-161,240 is a potent inhibitor of E. coli LpxC, its narrow spectrum is a significant drawback, primarily due to its poor activity against the P. aeruginosa LpxC enzyme.[8] Newer inhibitors like CHIR-090 show a broader spectrum of activity, though they can be compromised by mechanisms such as efflux pump upregulation in organisms like P. aeruginosa.[1][4] Resistance to these inhibitors in susceptible species arises from rare, spontaneous mutations, most commonly in the target gene lpxC.[1][6] This comparative data underscores the importance of targeting conserved regions of LpxC and designing molecules that can evade common resistance mechanisms like efflux to achieve broad-spectrum efficacy against multi-drug resistant Gram-negative pathogens.

References

Validating L-161,240 Target Engagement in Whole Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the whole-cell target engagement of L-161,240, a potent inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial enzyme in the biosynthesis of lipid A, a vital component of the outer membrane of Gram-negative bacteria, making it a prime target for novel antibiotics.[1][2][3][4][5][6] This guide will objectively compare the performance of L-161,240 with other LpxC inhibitors and provide detailed experimental protocols and supporting data.

Introduction to L-161,240 and LpxC Inhibition

L-161,240 is a phenyloxazoline-based hydroxamic acid inhibitor that acts as a competitive inhibitor of LpxC with a dissociation constant (Ki) of 50 nM for E. coli LpxC.[7] By inhibiting LpxC, L-161,240 blocks the lipid A biosynthetic pathway, leading to bacterial cell death.[1][2][3][4][5][6] Validating that the antibacterial effect of L-161,240 in whole cells is a direct consequence of LpxC inhibition is critical for its development as a therapeutic agent.

Comparative Analysis of LpxC Inhibitors

The following tables summarize the in vitro and whole-cell activity of L-161,240 in comparison to other well-characterized LpxC inhibitors.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Ki (nM)Notes
L-161,240 E. coli LpxC26 - 440[1]50[7]IC50 is dependent on substrate concentration.[1]
BB-78484E. coli LpxC400 ± 90[1]-Sulfonamide derivative.[1]
BB-78485E. coli LpxC160 ± 70[1]20[8]Sulfonamide derivative.[1]
CHIR-090E. coli LpxC-4[8]N-aroyl-L-threonine derivative.[5][9]
LPC-009E. coli LpxC--Threonyl-hydroxamate derivative.[5]
TU-514A. aeolicus LpxC-1[7]Substrate-based hydroxamate inhibitor with no antibiotic activity.[7][10]

Table 2: Whole-Cell Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundE. coli (Wild-Type)E. coli (LpxC Hypersensitive)P. aeruginosa (Wild-Type)Notes
L-161,240 1 µg/mL->50 µg/mLInactive against P. aeruginosa.[2]
BB-784842 µg/mL--
BB-78485-0.031 µg/mL[10]-
CHIR-0900.2 µg/mL[8]-0.5 µg/mL[11]Broad-spectrum activity.[7]
LPC-0110.015 µg/mL-0.25 µg/mLDiacetylene scaffold.[12]

Key Experiments for Validating Whole-Cell Target Engagement

Several key experiments are crucial for demonstrating that an LpxC inhibitor's antibacterial activity is due to its intended mechanism of action within the complex environment of a whole bacterial cell.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the fundamental method for quantifying the whole-cell antibacterial activity of a compound.

Experimental Protocol: Broth Microdilution MIC Assay [1][13]

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., L-161,240) in a 96-well microtiter plate using MHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Analysis

This assay provides information on the bactericidal or bacteriostatic nature of the inhibitor.

Experimental Protocol: Time-Kill Assay [1]

  • Preparation: Grow a bacterial culture to the mid-logarithmic phase in MHB.

  • Treatment: Add the LpxC inhibitor at a concentration that is a multiple of its MIC (e.g., 4x MIC). Include a no-drug control.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate on Mueller-Hinton Agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot CFU/mL versus time to visualize the killing kinetics. A bactericidal agent will cause a significant reduction (e.g., ≥3-log10) in CFU/mL.

Target-Specific Confirmation in Whole Cells

To definitively link antibacterial activity to LpxC inhibition, several specialized whole-cell assays can be employed.

  • Use of Hypersensitive Strains: Strains with mutations in the lpxC gene that result in a partially defective LpxC enzyme often exhibit hypersensitivity to LpxC inhibitors.[1] A significantly lower MIC in such a strain compared to the wild-type is strong evidence of on-target activity.

  • Selection and Analysis of Resistant Mutants: Spontaneous resistant mutants can be selected by plating a large number of bacteria on agar containing the LpxC inhibitor at a concentration above its MIC.[1] Subsequent sequencing of the lpxC gene in these resistant colonies can identify mutations that confer resistance, providing direct evidence of target engagement.[1]

  • Genetic Complementation: Inactivation of the endogenous lpxC gene and complementation with lpxC from a different bacterial species can be used to demonstrate species-specific inhibitor activity. For example, an E. coli strain dependent on P. aeruginosa LpxC becomes resistant to L-161,240, confirming that the differential activity is due to the inhibitor's potency against the specific LpxC ortholog.[2]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Lipid_A_Biosynthesis_and_Inhibition cluster_pathway Lipid A Biosynthetic Pathway cluster_inhibition Inhibition UDP-GlcNAc UDP-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP-GlcNAc->UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc->UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC Lipid X Lipid X UDP-3-O-(R-3-hydroxymyristoyl)-GlcN->Lipid X LpxD Lipid A Lipid A Lipid X->Lipid A ... Outer Membrane Integrity Outer Membrane Integrity Lipid A->Outer Membrane Integrity L-161240 This compound LpxC LpxC This compound->LpxC Bacterial Viability Bacterial Viability Outer Membrane Integrity->Bacterial Viability

Caption: L-161,240 inhibits LpxC, a key enzyme in the Lipid A biosynthetic pathway.

MIC_Assay_Workflow A Prepare serial dilution of L-161,240 C Inoculate 96-well plate A->C B Prepare bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Read visible growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Resistance_Mutant_Workflow A Plate high density of bacteria on agar with L-161,240 B Incubate to select for resistant colonies A->B C Isolate genomic DNA from resistant colonies B->C D PCR amplify and sequence the lpxC gene C->D E Identify mutations conferring resistance D->E

Caption: Workflow for identifying resistance mutations to confirm target engagement.

Conclusion

Validating the whole-cell target engagement of L-161,240 requires a multi-faceted approach. While MIC and time-kill assays provide essential data on antibacterial activity, techniques such as utilizing hypersensitive strains and analyzing resistant mutants are crucial for unequivocally demonstrating that this activity stems from the inhibition of LpxC. This guide provides the foundational knowledge and experimental frameworks for researchers to rigorously assess L-161,240 and other LpxC inhibitors, paving the way for the development of novel antibiotics against Gram-negative pathogens.

References

A Comparative Analysis of L-161240 and Broad-Spectrum Antibiotics: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel LpxC inhibitor, L-161240, with established broad-spectrum antibiotics. The following sections detail their mechanisms of action, comparative in vitro activity, and the experimental protocols used to generate the supporting data.

Introduction: Mechanisms of Action

A fundamental understanding of the mechanism of action is crucial for evaluating the therapeutic potential of any antimicrobial agent. This compound represents a targeted approach to inhibiting bacterial growth, contrasting with the broader mechanisms of many conventional antibiotics.

This compound: This compound is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane. By inhibiting LpxC, this compound effectively blocks the synthesis of LPS, leading to a loss of outer membrane integrity and subsequent bacterial cell death. This targeted mechanism is specific to Gram-negative bacteria.

Broad-Spectrum Antibiotics:

  • Ampicillin: A β-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of peptidoglycan synthesis leads to cell lysis.

  • Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[3] By inhibiting these enzymes, it prevents DNA replication and repair, ultimately leading to bacterial cell death.

  • Gentamicin: An aminoglycoside antibiotic, gentamicin binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[1] This disruption of essential protein production is lethal to the bacterium.

Comparative In Vitro Efficacy

The in vitro efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and comparator broad-spectrum antibiotics against various Gram-negative pathogens.

Table 1: MIC (µg/mL) Against Escherichia coli

CompoundE. coli (Wild-Type)E. coli ATCC 25922
This compound1-3[4]2[5]
Ampicillin4[6]2-8
Ciprofloxacin≤0.06 - >80.008
Gentamicin1 - 640.5 - 2[4][6]

Table 2: MIC (µg/mL) Against Other Gram-Negative Pathogens

CompoundKlebsiella pneumoniae ATCC 13883Enterobacter cloacae ATCC 13047Pseudomonas aeruginosa ATCC 27853
This compound4[5]32[5]>32[5]
Ampicillin---
Ciprofloxacin---
Gentamicin---

Note: Direct comparative MIC data for ampicillin, ciprofloxacin, and gentamicin against these specific strains from the same studies as this compound were not available in the searched literature. MIC values for these antibiotics can vary significantly based on the strain and testing conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Antimicrobial stock solutions

  • Sterile diluents

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a serial two-fold dilution of each antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the total volume in each well to 100 µL.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Antibiotic-impregnated disks

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Using sterile forceps, place the antibiotic disks onto the surface of the inoculated MHA plate.

    • Ensure the disks are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones (typically 24 mm from center to center).

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established interpretive criteria provided by CLSI.

Visualizing Key Pathways and Workflows

Lipid A Biosynthesis Pathway and the Role of LpxC

The following diagram illustrates the initial steps of the lipid A biosynthesis pathway in Gram-negative bacteria, highlighting the critical role of the LpxC enzyme, the target of this compound.

Lipid_A_Biosynthesis Lipid A Biosynthesis Pathway and this compound Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC UDP_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_acyl_GlcN L161240 This compound L161240->LpxC Inhibition LpxD LpxD UDP_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH LpxB LpxB Lipid_X->LpxB UDP UDP LpxH->UDP UDP->LpxB Disaccharide Disaccharide intermediate LpxB->Disaccharide LpxK LpxK Disaccharide->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A

Caption: Inhibition of LpxC by this compound blocks lipid A synthesis.

Experimental Workflow for Broth Microdilution MIC Testing

This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

MIC_Workflow Broth Microdilution MIC Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of antimicrobial agent inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity or use plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates potent in vitro activity against E. coli, including strains that may be resistant to conventional antibiotics, by targeting a novel and essential pathway in Gram-negative bacteria. Its efficacy is, however, limited against certain pathogens like P. aeruginosa. Broad-spectrum antibiotics such as ampicillin, ciprofloxacin, and gentamicin remain critical tools in treating a wide range of bacterial infections, although their effectiveness can be compromised by the development of resistance through various mechanisms. The targeted approach of LpxC inhibitors like this compound holds promise for the development of new therapeutics, particularly for combating multidrug-resistant Gram-negative infections. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-161240 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of L-161240, a potent antibiotic and LpxC inhibitor. Adherence to these procedures is vital to ensure laboratory safety, environmental protection, and regulatory compliance. By providing this guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value-added support beyond the product itself.

I. Quantitative Data Summary for this compound

The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental planning and safety assessments.

PropertyValueReference
Molecular Formula C₁₅H₂₀N₂O₅N/A
Molecular Weight 308.33 g/mol N/A
CAS Number 183298-68-2N/A
Appearance SolidN/A
Storage Temperature Long-term: -20°CN/A

II. Experimental Protocols: Proper Disposal Procedures for this compound

The following step-by-step procedures detail the recommended methods for the disposal of this compound waste in a laboratory setting. These protocols are designed to mitigate risks associated with the handling of potent antibiotics and chemical reagents.

A. Waste Categorization and Segregation:

  • Identify this compound Waste Streams: Differentiate between the following types of this compound waste:

    • Concentrated Stock Solutions: Unused or expired solutions of this compound at high concentrations.

    • Dilute Aqueous Solutions: Experimental media and buffers containing this compound at working concentrations.

    • Contaminated Solid Waste: Personal protective equipment (PPE), pipette tips, vials, and other labware contaminated with this compound.

  • Segregate Waste: At the point of generation, segregate this compound waste from other laboratory waste streams. Use clearly labeled, dedicated waste containers.

B. Disposal of Concentrated this compound Stock Solutions:

Concentrated stock solutions of this compound are to be treated as hazardous chemical waste.

  • Containerization: Collect concentrated this compound solutions in a designated, leak-proof, and chemically resistant container. Ensure the container is clearly labeled "Hazardous Waste: this compound (Antibiotic/Hydroxamic Acid Derivative)".

  • Do Not Autoclave: Autoclaving is not a validated method for the degradation of this compound and should not be used for concentrated solutions.

  • Arrange for Chemical Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department to schedule a pickup.

C. Treatment and Disposal of Dilute Aqueous this compound Solutions:

For dilute aqueous solutions, a chemical degradation step is recommended to inactivate the antibiotic prior to disposal. Acid-catalyzed hydrolysis is a known degradation pathway for hydroxamic acids.

  • Acidification: In a well-ventilated fume hood and wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), slowly add a sufficient amount of a strong acid (e.g., hydrochloric acid) to the dilute this compound solution to lower the pH to ≤ 2.

  • Reaction Time: Allow the acidified solution to stand for a minimum of 24 hours to facilitate the hydrolysis of the hydroxamic acid moiety.

  • Neutralization: After the inactivation period, neutralize the solution by slowly adding a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter or pH strips.

  • Final Disposal: The neutralized, treated solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's EHS for specific guidelines on the disposal of treated chemical waste.

D. Disposal of Contaminated Solid Waste:

  • Segregation: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) in a designated hazardous waste bag or container.

  • Labeling: Clearly label the container "Hazardous Waste: this compound Contaminated Materials".

  • Disposal: Dispose of the container through your institution's hazardous chemical waste stream. Do not dispose of this waste in regular or biohazardous trash.

III. Mandatory Visualizations

Diagram 1: this compound Waste Disposal Workflow

G cluster_0 Waste Generation cluster_1 Categorization cluster_2 Disposal Pathway Waste This compound Waste Generated Categorize Categorize Waste Stream Waste->Categorize Concentrated Collect in Labeled Hazardous Waste Container Categorize->Concentrated Concentrated Stock Dilute Chemical Degradation (Acid Hydrolysis) Categorize->Dilute Dilute Aqueous Solid Collect in Labeled Hazardous Waste Bag Categorize->Solid Contaminated Solids EHS Hazardous Waste Disposal Concentrated->EHS Arrange EHS Pickup Neutralize Neutralized Solution Dilute->Neutralize Neutralize to pH 6-8 Solid->EHS Arrange EHS Pickup Drain Final Disposal Neutralize->Drain Dispose via Drain with Water

Caption: Decision workflow for the proper disposal of this compound waste streams.

Diagram 2: Signaling Pathway of this compound Action (For Context)

G L161240 This compound LpxC LpxC Enzyme L161240->LpxC Inhibits LipidA Lipid A Biosynthesis LpxC->LipidA Catalyzes OM Outer Membrane Integrity LipidA->OM Maintains Death Bacterial Cell Death OM->Death Leads to

Caption: Simplified signaling pathway of this compound's antibacterial action.

Essential Safety and Logistical Information for Handling L-161240

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of L-161240, a potent antibiotic and inhibitor of the Escherichia coli LpxC enzyme. Adherence to these guidelines is essential to ensure laboratory safety and maintain experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₅[1]
Molecular Weight 308.33 g/mol [1]
CAS Number 183298-68-2[1]
Appearance SolidInferred
Solubility Soluble in DMSO[1]
Purity ≥98% by HPLC[1]
Storage Conditions Short-term: 0°C; Long-term: -20°C[1][2]

Biological Activity and Hazards

ParameterValueTarget Organism
Ki 50 nME. coli LpxC
IC₅₀ 440 ± 10 nME. coli LpxC
Minimum Inhibitory Concentration (MIC) ~1 µg/mLE. coli

Personal Protective Equipment (PPE) and Handling

Given the lack of a specific Safety Data Sheet (SDS), a precautionary approach is mandated. The following PPE and handling procedures are based on best practices for working with potent, research-grade chemical compounds and antibiotics.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound in solid or solution form.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of inhaling dust from the solid compound or aerosols from solutions. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2]

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[2] this compound is soluble in DMSO.[1]

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Disposal Plan

As an antibiotic, improper disposal of this compound can contribute to environmental contamination and the development of antimicrobial resistance. All waste containing this compound must be treated as hazardous chemical waste.

Disposal Procedures:

  • Solid Waste:

    • Collect any unused solid this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Concentrated Stock Solutions: All stock solutions of this compound must be collected in a dedicated, sealed, and labeled hazardous chemical waste container. Do not pour stock solutions down the drain.

    • Dilute Solutions (e.g., from assays): Collect all dilute solutions containing this compound in a designated hazardous waste container.

  • Container Disposal: Empty vials that once contained this compound should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed vial can then be disposed of as regular laboratory glass waste, in accordance with institutional policies.

  • Labeling and Storage of Waste: All hazardous waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and stored in a designated satellite accumulation area until collected by your institution's EHS department.

Experimental Protocols

LpxC Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against the E. coli LpxC enzyme.

Materials:

  • Purified E. coli LpxC enzyme

  • UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the LpxC enzyme to the desired concentration in assay buffer.

    • Prepare a solution of the substrate in assay buffer.

    • Prepare serial dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Assay buffer

      • This compound solution (or DMSO for control wells)

      • LpxC enzyme solution

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a quenching agent).

    • Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance) with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow for its handling and disposal.

LpxC_Inhibition_Pathway cluster_LipidA_Pathway Lipid A Biosynthesis Pathway (Gram-negative bacteria) UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc->LpxC UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP-3-O-(R-3-hydroxymyristoyl)-GlcN Further_Steps ... further enzymatic steps UDP-3-O-(R-3-hydroxymyristoyl)-GlcN->Further_Steps Lipid_A Lipid_A Further_Steps->Lipid_A Outer_Membrane Outer_Membrane Lipid_A->Outer_Membrane This compound This compound This compound->LpxC Inhibits

Caption: this compound inhibits the LpxC enzyme, a crucial step in the lipid A biosynthesis pathway of Gram-negative bacteria.

L161240_Handling_Disposal_Workflow cluster_Handling Handling Protocol cluster_PPE Personal Protective Equipment cluster_Disposal Disposal Plan Receive Receive & Store (-20°C Long-term) Equilibrate Equilibrate to Room Temp Receive->Equilibrate Weigh_Prepare Weigh & Prepare Solution (in Fume Hood) Equilibrate->Weigh_Prepare Use Use in Experiment Weigh_Prepare->Use Goggles Safety Goggles Weigh_Prepare->Goggles Gloves Nitrile Gloves Weigh_Prepare->Gloves Lab_Coat Lab Coat Weigh_Prepare->Lab_Coat Solid_Waste Solid Waste (Contaminated materials) Use->Solid_Waste Generates Liquid_Waste Liquid Waste (Stock & dilute solutions) Use->Liquid_Waste Generates Waste_Container Hazardous Waste Container Solid_Waste->Waste_Container Liquid_Waste->Waste_Container EHS_Pickup EHS Collection Waste_Container->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound, emphasizing the use of appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-161240
Reactant of Route 2
L-161240

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.